RO3244794
Description
Properties
Molecular Formula |
C25H19F2NO5 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C25H19F2NO5/c26-19-6-1-15(2-7-19)11-22(24(29)30)28-25(31)32-14-21-13-18-12-17(5-10-23(18)33-21)16-3-8-20(27)9-4-16/h1-10,12-13,22H,11,14H2,(H,28,31)(H,29,30) |
InChI Key |
IDONYPMIPXYFLY-UHFFFAOYSA-N |
SMILES |
O=C(O)C(N(C(O1)=CC2=C1C=CC(C3=CC=C(F)C=C3)=C2)C(OC)=O)CC4=CC=C(F)C=C4 |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)OCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO3244794; RO 3244794; RO-3244794. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of RO3244794: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO3244794 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) integral to various physiological and pathophysiological processes, including vasodilation, platelet aggregation, inflammation, and pain signaling. This technical guide delineates the mechanism of action of this compound, presenting a comprehensive overview of its interaction with the IP receptor, the subsequent impact on intracellular signaling cascades, and the experimental methodologies employed for its characterization. Quantitative data on its binding affinity and functional potency are summarized, and key experimental protocols are detailed to facilitate replication and further investigation. Visual diagrams of the core signaling pathway and a typical experimental workflow are provided to enhance understanding.
Introduction to the Prostacyclin (IP) Receptor
The prostacyclin (PGI₂) receptor, or IP receptor, is a member of the prostanoid receptor family of GPCRs.[1] Endogenous PGI₂, synthesized from arachidonic acid, is a powerful vasodilator and a potent inhibitor of platelet aggregation.[2] The physiological effects of PGI₂ are mediated through the activation of the IP receptor, which is primarily coupled to the Gαs subunit of heterotrimeric G-proteins.[3][4] This activation initiates a signaling cascade that plays a crucial role in cardiovascular homeostasis and inflammatory responses.[1][3]
This compound: A Selective IP Receptor Antagonist
This compound is a small molecule that acts as a competitive antagonist at the IP receptor.[5] Its chemical structure, R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, allows it to bind to the receptor with high affinity, thereby preventing the binding and subsequent action of the endogenous ligand, PGI₂, and other synthetic agonists.[5]
Mechanism of Action: Competitive Antagonism
The primary mechanism of action of this compound is competitive antagonism. It binds reversibly to the orthosteric binding site of the IP receptor, the same site recognized by PGI₂. By occupying this site, this compound effectively blocks the receptor from being activated by agonists. This inhibition is surmountable, meaning that a sufficiently high concentration of an agonist can displace this compound from the receptor and elicit a response.
Impact on Intracellular Signaling
Activation of the IP receptor by an agonist triggers the dissociation of the Gαs subunit from the Gβγ dimer.[3][4] The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4][6] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[4][6] PKA, in turn, phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle relaxation (vasodilation) or inhibition of platelet activation.[2][7]
This compound, by preventing agonist binding, inhibits this entire signaling cascade at its origin. It blocks the Gαs-mediated activation of adenylyl cyclase, thereby preventing the rise in intracellular cAMP levels and the subsequent activation of PKA.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Binding Affinity of this compound for the IP Receptor
| System | Radioligand | pKi | Ki (nM) | Reference |
| Human Platelets | [³H]-Iloprost | 7.7 ± 0.03 | ~20 | [5] |
| Recombinant Human IP Receptor (CHO cells) | [³H]-Iloprost | 6.9 ± 0.1 | ~126 | [5] |
pKi is the negative logarithm of the inhibitor constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonism of this compound at the IP Receptor
| Assay System | Agonist | Measured Parameter | pA₂ / pIC₅₀ | IC₅₀ (nM) | Reference |
| CHO-K1 cells expressing human IP receptor | Carbaprostacyclin | cAMP accumulation | 6.5 ± 0.06 (pIC₅₀) | ~316 | [5] |
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).
Table 3: Selectivity Profile of this compound against other Prostanoid Receptors
| Receptor | pKi |
| EP₁ | <5 |
| EP₃ | 5.38 |
| EP₄ | 5.74 |
| TP | 5.09 |
Data from Bley et al., 2006.[5] A lower pKi value indicates weaker binding affinity, demonstrating the selectivity of this compound for the IP receptor.
Experimental Protocols
The characterization of this compound involves two primary types of in vitro assays: radioligand binding assays to determine its affinity for the IP receptor and functional assays to measure its ability to antagonize agonist-induced signaling.
Radioligand Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human IP receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the IP receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human IP receptor or from human platelets.
-
Radioligand: [³H]-Iloprost (a stable PGI₂ analog).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled IP receptor agonist (e.g., iloprost or carbaprostacyclin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Iloprost (typically at or below its Kd), and varying concentrations of this compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + [³H]-Iloprost) and non-specific binding (membranes + [³H]-Iloprost + a saturating concentration of unlabeled agonist).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ value is determined from this curve and then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)
This protocol describes a functional assay to measure the antagonist activity of this compound by quantifying its ability to inhibit agonist-induced cAMP production.
Objective: To determine the potency (IC₅₀) of this compound in blocking the IP receptor-mediated signaling cascade.
Materials:
-
Cells: CHO-K1 cells stably expressing the human IP receptor.
-
Agonist: Carbaprostacyclin (a stable PGI₂ analog).
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
Cell Culture Medium and Reagents.
-
cAMP Assay Kit: e.g., HTRF, ELISA, or other commercially available kits.
Procedure:
-
Cell Culture: Seed the CHO-K1 cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of carbaprostacyclin (typically an EC₈₀ concentration to ensure a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is determined from this curve.
Experimental Workflow
The characterization of a novel IP receptor antagonist like this compound typically follows a structured workflow.
References
- 1. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
RO3244794: A Selective Prostacyclin (IP) Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of RO3244794, a potent and selective antagonist for the prostacyclin (IP) receptor. Prostacyclin (PGI2) is a critical lipid mediator involved in a wide array of physiological and pathophysiological processes, including vasodilation, inhibition of platelet aggregation, inflammation, and nociception.[1][2] The IP receptor, a G-protein coupled receptor (GPCR), is the primary target through which PGI2 exerts its effects.[2][3] The development of selective antagonists like this compound is crucial for elucidating the specific roles of the IP receptor and for the potential therapeutic intervention in diseases where its signaling is dysregulated.[1]
This compound, chemically identified as R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, has been characterized as a highly selective antagonist for the IP receptor, demonstrating potential analgesic and anti-inflammatory properties.[1][4] This document details its binding affinity, functional antagonism, receptor selectivity, and the experimental protocols used for its characterization.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been quantified through various in vitro assays. The data are summarized below for clear comparison.
Table 1: In Vitro Binding Affinity of this compound at the Human IP Receptor
| System | Radioligand | This compound Affinity (pKi) | Reference |
| Native Human Platelets | ³H-iloprost | 7.7 ± 0.03 | [1][4][5] |
| Recombinant Human IP Receptor (CHO-K1 cells) | ³H-iloprost | 6.9 ± 0.1 | [1][4][5] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism of this compound at the Human IP Receptor
| Assay System | Agonist | This compound pIC50 | This compound Functional pKi | Reference |
| CHO-K1 cells expressing human IP receptor (cAMP accumulation) | Carbaprostacyclin (cPGI₂) | 6.5 ± 0.06 | 8.5 ± 0.11 | [4] |
pIC50 is the negative logarithm of the concentration of an antagonist that produces 50% of the maximum possible inhibition. The functional pKi is calculated from the pIC50 value using the Cheng-Prusoff equation.
Table 3: Selectivity Profile of this compound at Various Prostanoid Receptors
| Receptor Subtype | This compound Affinity (pKi) |
| EP1 | <5 |
| EP3 | 5.38 |
| EP4 | 5.74 |
| TP | 5.09 |
Data demonstrate that this compound is highly selective for the IP receptor, with significantly lower affinity for other prostanoid receptor subtypes (EP1, EP3, EP4, and TP).[1][4]
Signaling Pathway
The prostacyclin (IP) receptor is predominantly coupled to the G-stimulatory (Gs) protein.[3] Upon activation by an agonist like prostacyclin (PGI2) or its analogs, Gs activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in physiological responses such as vasodilation and inhibition of platelet aggregation.[3][7] this compound acts as a competitive antagonist at the IP receptor, blocking the binding of agonists and thereby inhibiting this signaling cascade.[2]
Figure 1. IP Receptor Signaling Pathway and Point of Antagonism by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Radioligand Binding Assay
This assay quantifies the binding affinity of this compound to the IP receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the IP receptor in native human platelets and a recombinant cell line.
Materials:
-
Membrane Preparations: Membranes from human platelets or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor.
-
Radioligand: ³H-labelled iloprost (a stable PGI2 analog).
-
Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B).
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of ³H-iloprost (e.g., 7.5–12 nM) and varying concentrations of this compound in the assay buffer.[4]
-
Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 25°C).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC50 value (concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as -log(Ki).
Figure 2. General Workflow for the Radioligand Binding Assay.
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of this compound to inhibit the functional response (cAMP production) triggered by an IP receptor agonist.
Objective: To determine the functional potency (pIC50 and functional pKi) of this compound.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human IP receptor.
-
Agonist: Carbaprostacyclin (cPGI₂), a stable PGI2 analog.[4]
-
Antagonist: this compound.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Cell Lysis Buffer and cAMP Assay Kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the CHO-K1-IP cells in multi-well plates and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the agonist cPGI₂ (e.g., 10 nM) to stimulate cAMP production.[4]
-
Incubation: Incubate for a further period to allow for cAMP accumulation (e.g., 30 minutes).
-
Lysis: Terminate the stimulation by lysing the cells with the provided lysis buffer.
-
Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay or other detection method according to the kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. Determine the pIC50 value. Calculate the functional pKi using the Cheng-Prusoff correction.[4]
Figure 3. Workflow for the cAMP Functional Antagonism Assay.
Conclusion
This compound is a well-characterized, potent, and highly selective antagonist of the prostacyclin IP receptor. Its pharmacological profile, established through rigorous in vitro binding and functional assays, demonstrates its utility as a valuable research tool for investigating the physiological and pathological roles of the IP receptor signaling pathway. The data indicate its potential for development as a therapeutic agent in conditions such as chronic pain and inflammation.[1][4] This guide provides the core technical information and methodologies necessary for researchers to understand and potentially replicate the fundamental characterization of this important compound.
References
- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PGI2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to RO3244794: A Selective Prostacyclin Receptor Antagonist
This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of the prostacyclin (IP) receptor. This document consolidates key chemical and pharmacological data, details experimental methodologies for its characterization, and visualizes its role in relevant signaling pathways.
Core Compound Information
This compound is a non-prostanoid antagonist that is highly selective for the prostacyclin IP receptor. Its systematic IUPAC name is (R)-3-(4-fluorophenyl)-2-((((5-(4-fluorophenyl)benzofuran-2-yl)methoxy)carbonyl)amino)propanoic acid[1].
Chemical Structure:
Pharmacological Data
This compound has been characterized as a potent and selective IP receptor antagonist, demonstrating high affinity in both native and recombinant receptor systems. Its analgesic and anti-inflammatory potential has also been evaluated[2][6].
Table 1: Receptor Binding Affinity of this compound
| Preparation | Radioligand | pKi |
| Human Platelets | [³H]-iloprost | 7.7 ± 0.03 |
| Recombinant Human IP Receptor (CHO-K1 cells) | [³H]-iloprost | 6.9 ± 0.1 |
Data sourced from Bley et al., 2006.[6][7]
Table 2: Functional Antagonism of this compound at the Human IP Receptor
| Assay System | Agonist | Measured Effect | pIC₅₀ |
| CHO-K1 cells expressing human IP receptor | cPGI₂ (10 nM) | Inhibition of cAMP accumulation | 6.5 ± 0.06 |
Data sourced from Bley et al., 2006.[7]
Table 3: Selectivity Profile of this compound
| Receptor | pKi |
| EP₁ | <5 |
| EP₃ | 5.38 |
| EP₄ | 5.74 |
| TP | 5.09 |
Data sourced from Bley et al., 2006.[6][7]
Mechanism of Action and Signaling Pathway
Prostacyclin (PGI₂) mediates its effects primarily through the G protein-coupled IP receptor[7]. Activation of the IP receptor stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels[8][9]. This signaling cascade leads to various physiological effects, including vasodilation and inhibition of platelet aggregation[9]. This compound acts by competitively binding to the IP receptor, thereby blocking the binding of PGI₂ and its analogs and inhibiting the downstream signaling cascade.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 4. This compound Supplier | CAS 361457-01-4 | AOBIOUS [aobious.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
The Selectivity Profile of RO3244794: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of RO3244794, a potent and selective antagonist of the prostacyclin (IP) receptor. The data and methodologies presented herein are compiled to support further research and development efforts involving this compound.
Introduction
This compound, with the chemical name R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid, is a key pharmacological tool for investigating the physiological and pathological roles of the prostacyclin (PGI2) signaling pathway.[1][2] PGI2 is a lipid mediator involved in various processes, including vasodilation, inhibition of platelet aggregation, inflammation, and pain modulation.[1][2][3] Its effects are primarily mediated through the G protein-coupled IP receptor, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] Understanding the selectivity of antagonists like this compound is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics.
Quantitative Selectivity Data
The selectivity of this compound has been characterized through receptor binding and functional assays. The following tables summarize the key quantitative data regarding its affinity for the IP receptor and other related prostanoid receptors.
Table 1: Affinity of this compound for the Human IP Receptor
| Assay System | Parameter | Value |
| Human Platelets | pKi | 7.7 ± 0.03 |
| Recombinant Human IP Receptor | pKi | 6.9 ± 0.1 |
| Functional Antagonism (cAMP accumulation in CHO-K1 cells) | pKi | 8.5 ± 0.11 |
| Data sourced from Bley et al., 2006.[1][2] |
Table 2: Selectivity Profile of this compound Against Other Prostanoid Receptors
| Receptor | pKi |
| EP1 | < 5 |
| EP3 | 5.38 |
| EP4 | 5.74 |
| TP | 5.09 |
| Data sourced from Bley et al., 2006.[1][2] |
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
Receptor Binding Assays
Receptor binding assays were performed to determine the affinity of this compound for the IP receptor and to assess its selectivity against other prostanoid receptors.
Protocol:
-
Preparation of Membranes: Membranes were prepared from human platelets or from cells recombinantly expressing the human IP receptor.
-
Radioligand Binding: Assays were conducted using a specific radioligand for the IP receptor, such as ³H-iloprost.
-
Competition Binding: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation and Detection: Bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) was determined. The Ki (inhibition constant) was then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Accumulation)
A functional assay measuring the inhibition of agonist-induced cAMP accumulation was used to determine the potency of this compound as an IP receptor antagonist.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor were used.
-
Antagonist Incubation: Cells were pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Cells were then stimulated with a fixed concentration of an IP receptor agonist, carbaprostacyclin, to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels were measured using a suitable assay, such as an AlphaScreen™ assay.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP response (IC50) was determined. The pKi was calculated to represent the antagonist affinity.[2]
Visualizations
The following diagrams illustrate the signaling pathway of the IP receptor and the workflow of the experimental protocols.
Caption: IP Receptor Signaling Pathway and Mechanism of this compound Action.
Caption: Workflow for this compound Selectivity and Potency Assays.
Conclusion
This compound is a highly selective antagonist for the prostacyclin IP receptor. Its potent inhibitory activity at the human IP receptor, coupled with significantly lower affinity for other prostanoid receptors, makes it an invaluable tool for elucidating the specific roles of the PGI2-IP signaling axis in health and disease. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Prostacyclin Receptor Antagonist RO3244794: A Technical Guide for Nociception and Pain Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selective prostacyclin (IP) receptor antagonist, RO3244794, as a tool for studying nociception and pain signaling. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in preclinical pain models, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and highly selective, non-prostanoid antagonist of the prostacyclin (PGI₂) receptor, also known as the IP receptor.[1][2] Prostacyclin is a lipid mediator that plays a significant role in various physiological processes, including inflammation and the modulation of pain.[1][2] By blocking the IP receptor, this compound serves as a valuable pharmacological tool to investigate the contribution of the PGI₂-IP receptor signaling axis to nociceptive processes and to explore its potential as a therapeutic target for pain management.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the IP receptor, a G-protein coupled receptor (GPCR). The IP receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[3][4] Activation of the IP receptor by its endogenous ligand, prostacyclin (PGI₂), stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP activates downstream effectors, principally Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[5][6][7][8][9]
In sensory neurons, the activation of PKA and Epac leads to the phosphorylation of various intracellular targets, including ion channels and transcription factors. This phosphorylation can result in the sensitization of nociceptors, a process where the threshold for activation is lowered, and the response to noxious stimuli is exaggerated, contributing to states of hyperalgesia.[6][10] Furthermore, the cAMP-PKA pathway can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that can induce long-term changes in gene expression, potentially contributing to the maintenance of chronic pain states.[5][7][8][11][12] this compound, by blocking the initial step in this cascade, prevents the PGI₂-mediated increase in cAMP and subsequent downstream signaling events involved in nociceptor sensitization.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound
| Parameter | System | Species | Agonist | Value (pKi) | Reference |
| Receptor Binding Affinity | Human Platelets | Human | [³H]-iloprost | 7.7 ± 0.03 | [1] |
| Receptor Binding Affinity | Recombinant IP Receptor | Human | [³H]-iloprost | 6.9 ± 0.1 | [1] |
| Functional Antagonism | CHO-K1 cells expressing human IP receptor | Human | Carbaprostacyclin | 8.5 ± 0.11 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Selectivity Profile of this compound for Prostanoid Receptors
| Receptor | Value (pKi) |
| EP₁ | < 5 |
| EP₃ | 5.38 |
| EP₄ | 5.74 |
| TP | 5.09 |
Data from receptor binding assays. The significantly lower pKi values for other prostanoid receptors demonstrate the high selectivity of this compound for the IP receptor.[1][2]
Table 3: In Vivo Efficacy of this compound in Rodent Models of Pain
| Pain Model | Species | Route of Administration | Effective Dose Range | Effect | Reference |
| Acetic Acid-Induced Abdominal Constrictions | Rat | Intravenous (i.v.) | 1 - 30 mg/kg | Significant reduction in constrictions | [1][2] |
| Carrageenan-Induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 0.3 - 30 mg/kg | Significant reduction in hyperalgesia | [1][2] |
| Monoiodoacetate-Induced Chronic Joint Discomfort | Rat | Oral (p.o.) | 1 and 10 mg/kg | Significant reduction in joint discomfort | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are generalized based on standard pharmacological practices and the available literature.
Functional Antagonism: cAMP Accumulation Assay
This protocol describes the measurement of this compound's ability to inhibit agonist-induced cAMP production in cells expressing the human IP receptor.
Protocol:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human IP receptor in appropriate media (e.g., Ham's F-12 with 10% FBS and a selection antibiotic like G418).
-
Cell Plating: Harvest and plate the cells into 96- or 384-well plates at a predetermined density and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a solution of an IP receptor agonist (e.g., carbaprostacyclin or iloprost) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add the IP receptor agonist to all wells (except for the negative control) and incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the agonist response against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation, and subsequently converted to pKi.
In Vivo Model: Acetic Acid-Induced Abdominal Writhing in Rats
This model assesses visceral pain and is sensitive to peripherally acting analgesics.
Protocol:
-
Animals: Use male Sprague-Dawley rats (or a similar strain) weighing between 200-250g. Acclimate the animals to the housing conditions for at least 3-5 days before the experiment.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intravenously or orally) at a specific time point before the induction of writhing (e.g., 30 minutes for p.o., 5 minutes for i.v.).
-
Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, place each rat in an individual observation cage. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 15-minute period.
-
Data Analysis: Compare the mean number of writhes in the this compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition of writhing.
In Vivo Model: Carrageenan-Induced Mechanical Hyperalgesia in Rats
This model is used to evaluate inflammatory pain and the efficacy of compounds in reducing mechanical sensitivity.
Protocol:
-
Animals: Use male Sprague-Dawley rats (200-250g).
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments or an electronic pressure meter.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.
-
Induction of Inflammation: One hour after drug administration, inject 100 µL of a 1% carrageenan solution in saline into the plantar surface of the right hind paw.
-
Assessment of Hyperalgesia: At various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal threshold again.
-
Data Analysis: The withdrawal threshold is typically expressed in grams. A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
In Vivo Model: Monoiodoacetate (MIA)-Induced Osteoarthritis Pain in Rats
This model mimics the pain associated with osteoarthritis.
Protocol:
-
Animals: Use male Lewis or Sprague-Dawley rats (200-250g).
-
Induction of Osteoarthritis: Under brief isoflurane anesthesia, inject 1 mg of monoiodoacetate (MIA) in 50 µL of sterile saline into the intra-articular space of the right knee.
-
Drug Administration: Beginning on a specific day post-MIA injection (e.g., day 14, when pain behaviors are established), administer this compound or vehicle orally once daily for a set period.
-
Assessment of Pain: Measure pain-related behaviors at baseline and at various time points after the start of treatment. Common assessments include:
-
Weight-bearing deficit: Measured using an incapacitance tester to determine the distribution of weight between the hind limbs.
-
Mechanical allodynia: Assessed by measuring the paw withdrawal threshold to von Frey filaments applied to the ipsilateral paw.
-
-
Data Analysis: Compare the changes in weight-bearing and paw withdrawal thresholds in the this compound-treated groups to the vehicle-treated group over the course of the treatment period.
Conclusion
This compound is a well-characterized, potent, and selective IP receptor antagonist that has demonstrated efficacy in a range of preclinical models of nociceptive and inflammatory pain. Its specific mechanism of action makes it an invaluable tool for dissecting the role of the prostacyclin signaling pathway in pain transmission and for the preclinical evaluation of IP receptor antagonism as a therapeutic strategy for pain relief. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of nociception and pain.
References
- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Action of Prostaglandins on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic nucleotide signaling in sensory neuron hyperexcitability and chronic pain after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac and Nociceptor Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of long-term hyperexcitability by memory-related cAMP signaling in isolated nociceptor cell bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical role of the cAMP sensor Epac in switching protein kinase signalling in prostaglandin E2-induced potentiation of P2X3 receptor currents in inflamed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct sensitizing effects of the cAMP-PKA second messenger cascade on rat dural mechanonociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of ERK/CREB pathway in pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preclinical Assessment of RO3244794 and its Potential for Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO3244794 is a potent and selective antagonist of the prostacyclin (IP) receptor, with demonstrated analgesic and anti-inflammatory properties in preclinical models.[1][2] While direct evidence linking this compound to liver injury is not publicly available, the crucial role of the prostacyclin signaling pathway in hepatic homeostasis necessitates a thorough evaluation of the potential hepatotoxic risk of any IP receptor antagonist. This document provides a comprehensive overview of the known pharmacology of this compound, explores the theoretical mechanisms by which IP receptor antagonism could contribute to liver injury, and outlines standard experimental protocols for assessing drug-induced liver injury (DILI).
Introduction to this compound
This compound is a small molecule antagonist of the prostacyclin (IP) receptor.[1][2] Prostacyclin (PGI2) is a lipid mediator that exerts its effects by binding to the IP receptor, a G protein-coupled receptor.[3][4] Activation of the IP receptor is primarily associated with vasodilation, inhibition of platelet aggregation, and cytoprotective and anti-inflammatory effects.[3] The antagonistic action of this compound on this receptor suggests its potential therapeutic application in conditions characterized by excessive prostacyclin signaling.
Quantitative Data on this compound
The following table summarizes the reported binding affinities and functional antagonist potencies of this compound for the IP receptor.
| System | Parameter | Value | Reference |
| Human Platelets | pKi | 7.7 ± 0.03 | [2] |
| Recombinant Human IP Receptor | pKi | 6.9 ± 0.1 | [2] |
| CHO-K1 Cells (expressing human IP receptor) | pKi (functional antagonism) | 8.5 ± 0.11 | [2] |
The Role of the Prostacyclin (IP) Receptor in the Liver
The liver expresses prostacyclin receptors, and prostanoids, including prostacyclin, are key players in liver repair and regeneration.[2] Prostacyclin is known to have vasorelaxant, antioxidant, and antifibrotic properties within the liver, suggesting a protective role in various liver pathologies.[1] The signaling cascade initiated by IP receptor activation is complex and can involve Gs, Gq, or Gi proteins, leading to modulation of intracellular cyclic AMP (cAMP) and calcium levels.[4][5]
Theoretical Signaling Pathways in Potential this compound-Mediated Liver Injury
While no direct evidence implicates this compound in liver injury, antagonizing the protective IP receptor signaling in the liver could theoretically contribute to or exacerbate liver damage under certain conditions.
Caption: Hypothetical signaling pathway of IP receptor antagonism in the liver.
Experimental Protocols for Assessing Hepatotoxicity
A thorough preclinical evaluation of a compound's potential for liver injury involves a combination of in vitro and in vivo studies.
In Vitro Assays
-
Primary Human Hepatocyte Culture:
-
Methodology: Primary human hepatocytes are cultured and exposed to varying concentrations of the test compound (e.g., this compound). Cell viability is assessed using assays such as MTT or LDH leakage.
-
Endpoint: Determination of the concentration at which the compound induces 50% cell death (CC50).
-
-
Mitochondrial Toxicity Assessment:
-
Methodology: Isolated mitochondria or whole cells are treated with the test compound. Mitochondrial function is evaluated by measuring oxygen consumption rate (OCR) using techniques like Seahorse XF analysis. The potential for reactive oxygen species (ROS) generation is also quantified.
-
Endpoint: Inhibition of mitochondrial respiration and increased ROS production.
-
In Vivo Animal Models
-
Acute and Chronic Toxicity Studies in Rodents:
-
Methodology: Rodents (e.g., rats or mice) are administered the test compound daily for a specified period (e.g., 7, 28, or 90 days) at multiple dose levels.
-
Endpoint: Regular monitoring of liver function markers in serum (ALT, AST, ALP, bilirubin), followed by histopathological examination of liver tissue at the end of the study.
-
-
Drug-Induced Liver Injury (DILI) Models:
-
Methodology: To assess if the compound can exacerbate a pre-existing liver condition, a model of DILI such as acetaminophen- or lipopolysaccharide (LPS)-induced liver injury can be used. Animals are co-administered the test compound with the hepatotoxic agent.
-
Endpoint: Comparison of the severity of liver injury (serum biomarkers and histopathology) between groups receiving the hepatotoxic agent alone and those receiving the combination.
-
Experimental Workflow for Hepatotoxicity Screening
The following diagram illustrates a typical workflow for assessing the potential for drug-induced liver injury.
Caption: A standard workflow for preclinical hepatotoxicity assessment.
Conclusion
While this compound is a promising IP receptor antagonist, its potential impact on liver function should be carefully evaluated during preclinical development. The protective role of the prostacyclin pathway in the liver suggests that its antagonism could theoretically lower the threshold for liver injury, particularly in the context of other stressors. A comprehensive assessment using the in vitro and in vivo models described in this guide is essential to fully characterize the hepatic safety profile of this compound and other IP receptor antagonists. The lack of reports on liver injury associated with prostacyclin analogs, which are agonists of the IP receptor, provides some reassurance, but a thorough investigation into the effects of antagonism is still warranted.[6]
References
- 1. Prostacyclin in liver disease: a potential therapeutic option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoids in Liver Repair and Regeneration: Biosynthesis, Receptors, and Intercellular Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physiological Effects of IP Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of antagonizing the prostacyclin (IP) receptor. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential and challenges associated with modulating this critical signaling pathway. This document details the underlying molecular mechanisms, key experimental protocols for studying IP receptor antagonism, and a summary of the quantitative data from seminal in vitro and in vivo studies.
Introduction to the Prostacyclin (IP) Receptor
The prostacyclin receptor, or IP receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes.[1] Its endogenous ligand, prostacyclin (PGI2), is a potent vasodilator, inhibitor of platelet aggregation, and modulator of inflammation.[1] The therapeutic targeting of the IP receptor has been highly successful, particularly with the use of agonists for conditions like pulmonary arterial hypertension.[2] However, the physiological and potential pathophysiological consequences of antagonizing this receptor are of significant interest for understanding its homeostatic roles and for the development of novel therapeutics in areas where IP receptor signaling may be detrimental.
The IP Receptor Signaling Pathway
The IP receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex.[3] Ligand binding triggers a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the physiological responses associated with IP receptor activation.
In certain cellular contexts, the IP receptor can also couple to other G proteins, such as Gq, leading to the activation of phospholipase C and subsequent increases in intracellular calcium, or Gi, which inhibits adenylyl cyclase.[2][3]
Figure 1: Simplified IP Receptor Signaling Pathway.
Physiological Effects of IP Receptor Antagonism
Antagonism of the IP receptor blocks the effects of endogenous prostacyclin, leading to a range of physiological consequences. These effects are often the inverse of those seen with IP receptor agonism.
Cardiovascular System
-
Vasculature: By blocking the vasodilatory effects of PGI2, IP receptor antagonists can lead to an increase in vascular tone. This has been demonstrated in isolated blood vessel preparations where antagonists reverse the relaxation induced by IP receptor agonists.[5]
-
Platelet Aggregation: IP receptor antagonists inhibit the anti-aggregatory effects of PGI2, potentially leading to an increased propensity for thrombosis.[1] This is a critical consideration in the development of any IP receptor antagonist for therapeutic use.
-
Blood Pressure: In animal models, the role of IP receptor antagonism in regulating blood pressure is complex and can be context-dependent. In some models, IP receptor knockout mice exhibit hypertension, suggesting a role for endogenous PGI2 in maintaining normal blood pressure.[2]
Inflammation and Pain
Prostacyclin is a key mediator of inflammation and pain.[6] IP receptor antagonists have shown efficacy in reducing pain and inflammation in various preclinical models.[1]
-
Pain: In rodent models of hyperalgesia, IP receptor antagonists have demonstrated analgesic effects.[1]
-
Inflammation: In models of arthritis, IP receptor-deficient mice show a significant reduction in disease severity, and pretreatment with an IP receptor antagonist can also reduce symptoms.[1] IP receptor antagonists have also been shown to reduce edema formation in inflammatory models.[4]
Renal System
The IP receptor is expressed in the kidney and is involved in regulating renal hemodynamics and tubular function.[7][8] While the precise effects of IP receptor antagonism on renal function are still being fully elucidated, it is an area of active investigation.
Quantitative Data on IP Receptor Antagonists
The following tables summarize key quantitative data for two well-characterized, selective IP receptor antagonists, RO1138452 and RO3244794.
Table 1: In Vitro Affinity and Potency of IP Receptor Antagonists
| Compound | Preparation | Assay Type | Agonist | Parameter | Value | Reference |
| RO1138452 | Human Platelets | Radioligand Binding | [3H]-iloprost | pKi | 9.3 ± 0.1 | [4] |
| Recombinant Human IP Receptor (CHO-K1 cells) | Radioligand Binding | [3H]-iloprost | pKi | 8.7 ± 0.06 | [4] | |
| Recombinant Human IP Receptor (CHO-K1 cells) | cAMP Accumulation | Carbaprostacyclin | pKi | 9.0 ± 0.06 | [4] | |
| Human Pulmonary Artery | Schild Analysis | Cicaprost | pA2 | 8.20 | [5] | |
| Guinea-pig Aorta | Schild Analysis | Cicaprost | pA2 | 8.39 | [5] | |
| Rabbit Mesenteric Artery | Schild Analysis | Cicaprost | pA2 | 8.12 | [5] | |
| This compound | Human Platelets | Radioligand Binding | [3H]-iloprost | pKi | 7.7 ± 0.03 | [4] |
| Recombinant Human IP Receptor (CHO-K1 cells) | Radioligand Binding | [3H]-iloprost | pKi | 6.9 ± 0.1 | [4] | |
| Recombinant Human IP Receptor (CHO-K1 cells) | cAMP Accumulation | Carbaprostacyclin | pKi | 8.5 ± 0.11 | [4] |
Table 2: In Vivo Efficacy of IP Receptor Antagonists in Animal Models
| Compound | Animal Model | Endpoint | Dose Range | Effect | Reference |
| RO1138452 | Rat (Carrageenan-induced) | Mechanical Hyperalgesia | 3-100 mg/kg, p.o. | Significant reduction | [4] |
| Rat (Carrageenan-induced) | Edema Formation | 3-100 mg/kg, p.o. | Significant reduction | [4] | |
| Rat (Acetic acid-induced) | Abdominal Constrictions | 1-10 mg/kg, i.v. | Significant reduction | [4] | |
| This compound | Rat (Carrageenan-induced) | Mechanical Hyperalgesia | 0.3-30 mg/kg, p.o. | Significant reduction | [4] |
| Rat (Carrageenan-induced) | Edema Formation | 0.3-30 mg/kg, p.o. | Significant reduction | [4] | |
| Rat (Monoiodoacetate-induced) | Chronic Joint Discomfort | 1 and 10 mg/kg, p.o. | Significant reduction | [4] | |
| Rat (Acetic acid-induced) | Abdominal Constrictions | 1-30 mg/kg, i.v. | Significant reduction | [4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological effects of IP receptor antagonism.
In Vitro Vascular Reactivity Assay (Wire Myography)
This protocol is for assessing the effect of an IP receptor antagonist on the vasorelaxant response to an IP receptor agonist in isolated small arteries.
Figure 2: Experimental Workflow for Wire Myography.
Methodology:
-
Vessel Dissection and Mounting:
-
Isolate third-order mesenteric arteries from a euthanized animal (e.g., rat or mouse) in cold physiological salt solution (PSS).[9]
-
Carefully clean the arteries of surrounding adipose and connective tissue under a dissecting microscope.[9]
-
Cut the arteries into 2 mm segments and mount them on two fine wires in a wire myograph chamber.[9]
-
-
Equilibration and Normalization:
-
Experimental Procedure:
-
Pre-contract the vessels to approximately 80% of their maximal response with a vasoconstrictor (e.g., phenylephrine or U46619).[11]
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve to a selective IP receptor agonist (e.g., cicaprost).
-
Wash the vessels with PSS and allow them to return to their resting tension.
-
Incubate the vessels with the IP receptor antagonist at a specific concentration for a predetermined time (e.g., 30 minutes).
-
Repeat the pre-contraction and the cumulative concentration-response curve to the IP receptor agonist in the presence of the antagonist.
-
This can be repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Plot the concentration-response curves for the agonist in the absence and presence of the antagonist.
-
Perform a Schild analysis to determine the pA2 value of the antagonist, which is a measure of its potency.[5]
-
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is for assessing the ability of an IP receptor antagonist to block the anti-aggregatory effect of an IP receptor agonist.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[12][13] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[12]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g for 15-20 minutes) at room temperature to obtain PRP.[13]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10-15 minutes).[13]
-
-
Platelet Aggregation Measurement:
-
Use a light transmission aggregometer, which measures the change in light transmission through a stirred suspension of PRP at 37°C.[14]
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).[15]
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the IP receptor antagonist (or vehicle control) to the PRP and incubate for a specified time.
-
Add a sub-maximal concentration of an IP receptor agonist (e.g., cicaprost or iloprost) to inhibit platelet aggregation.
-
Induce platelet aggregation by adding a platelet agonist such as ADP or collagen.[14]
-
Record the change in light transmission over time. The ability of the IP receptor antagonist to reverse the inhibitory effect of the IP agonist on platelet aggregation is quantified.
-
In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Injury)
This protocol is for evaluating the in vivo effect of an IP receptor antagonist on thrombus formation.
Methodology:
-
Animal Preparation:
-
Thrombosis Induction:
-
Administer the IP receptor antagonist or vehicle control to the animal via the desired route (e.g., intravenous or oral) at a specified time before injury.
-
Place a Doppler flow probe around the carotid artery to monitor blood flow.[3]
-
Apply a piece of filter paper saturated with ferric chloride (FeCl3) solution (e.g., 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.[6][17]
-
-
Measurement and Analysis:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion, defined as the time from the application of FeCl3 until blood flow ceases.[18]
-
Compare the time to occlusion between the antagonist-treated group and the vehicle-treated group.
-
In Vivo Blood Pressure Measurement (Tail-Cuff Method)
This protocol is for assessing the effect of an IP receptor antagonist on systemic blood pressure in conscious rodents.
Methodology:
-
Acclimatization and Training:
-
Acclimatize the animals (mice or rats) to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.[19]
-
-
Measurement Procedure:
-
Place an occlusion cuff and a volume pressure recording (VPR) sensor cuff on the animal's tail.[2][20]
-
The animal is typically warmed to a specific temperature to ensure detection of tail artery pulsations.[1][20]
-
The system automatically inflates the occlusion cuff and then slowly deflates it, while the VPR sensor records the return of blood flow.[21]
-
Systolic and diastolic blood pressure, as well as heart rate, are calculated by the system's software.[21]
-
Experimental Design:
-
Measure baseline blood pressure before drug administration.
-
Administer the IP receptor antagonist or vehicle.
-
Measure blood pressure at various time points after administration to determine the effect of the antagonist.
-
Drug Development Considerations
The development of IP receptor antagonists presents both opportunities and challenges.
Therapeutic Potential:
-
Inflammatory Diseases: Given their demonstrated efficacy in preclinical models of pain and inflammation, IP receptor antagonists hold promise for the treatment of conditions such as arthritis.[1]
-
Other Conditions: The diverse physiological roles of the IP receptor suggest that its antagonism could be explored for other indications, although this requires further investigation.
Challenges:
-
Cardiovascular Safety: The primary concern with systemic IP receptor antagonism is the potential for pro-thrombotic and vasoconstrictive effects, which could increase the risk of cardiovascular events.[1] Careful evaluation of the thrombotic risk is paramount in the development of any IP receptor antagonist.
-
Selectivity: Ensuring high selectivity for the IP receptor over other prostanoid receptors is crucial to minimize off-target effects.[22]
-
Species Differences: The pharmacology of prostanoid receptors can differ between species, which needs to be considered when translating preclinical findings to humans.
Conclusion
The antagonism of the IP receptor has profound physiological effects, particularly on the cardiovascular and inflammatory systems. This technical guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of the IP receptor's role in both health and disease is essential for the rational design and safe development of novel therapeutics that target this important signaling pathway. The provided methodologies and data serve as a valuable resource for further investigation into the complex world of IP receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandins in the pathogenesis of kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal Effects of Prostaglandins and Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plateletservices.com [plateletservices.com]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. uknowledge.uky.edu [uknowledge.uky.edu]
- 17. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with RO3244794
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3244794 is a potent and selective antagonist of the prostacyclin (PGI₂) receptor (IP receptor), a G-protein coupled receptor involved in inflammation, pain, and vasodilation.[1][2] By blocking the interaction of PGI₂ with the IP receptor, this compound effectively inhibits the downstream signaling cascade, leading to a reduction in cyclic AMP (cAMP) accumulation.[1] This mechanism of action confers this compound with significant analgesic and anti-inflammatory properties, which have been demonstrated in various preclinical rodent models of pain and inflammation.[1] These application notes provide detailed protocols for in vivo experiments to evaluate the efficacy of this compound.
Mechanism of Action: Prostacyclin Signaling Pathway
Prostacyclin (PGI₂) is a lipid mediator that exerts its effects by binding to the IP receptor on the surface of target cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), leading to a variety of cellular responses, including smooth muscle relaxation (vasodilation) and the modulation of inflammatory processes. This compound acts as a competitive antagonist at the IP receptor, preventing PGI₂ from binding and thereby inhibiting this signaling cascade.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various rodent models of pain and inflammation as reported in the literature.[1]
Table 1: Analgesic Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Rats
| Administration Route | Dose (mg/kg) | % Inhibition of Writhing |
| Intravenous (i.v.) | 1 - 30 | Significant reduction |
| Oral (p.o.) | Not Reported | Not Reported |
Table 2: Anti-inflammatory and Anti-hyperalgesic Efficacy of this compound in the Carrageenan-Induced Paw Edema and Hyperalgesia Model in Rats
| Administration Route | Dose (mg/kg) | Effect on Edema | Effect on Mechanical Hyperalgesia |
| Oral (p.o.) | 0.3 - 30 | Significant reduction | Significant reduction |
Table 3: Analgesic Efficacy of this compound in the Monoiodoacetate-Induced Osteoarthritis Model in Rats
| Administration Route | Dose (mg/kg) | Effect on Joint Discomfort |
| Oral (p.o.) | 1 and 10 | Significant reduction |
Experimental Protocols
The following are detailed protocols for the in vivo experiments cited above. These protocols are based on published literature and standard laboratory practices.
Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Pain
This model is used to assess the efficacy of analgesics against visceral pain.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline for intravenous administration. Note: The original publication does not specify the vehicle. A formulation study may be required to determine the optimal vehicle for solubility and tolerability.)
-
Acetic Acid solution (0.6% in sterile saline)
-
Sprague-Dawley rats (male, ~120 g)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (~120 g) to the laboratory conditions for at least 3 days prior to the experiment.
-
Grouping and Dosing: Randomly assign animals to different treatment groups (vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) via the tail vein. A typical administration volume is 1-5 mL/kg.
-
Pain Induction: 30 minutes after drug administration, inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, place each animal in an individual observation cage. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group ] x 100
Protocol 2: Carrageenan-Induced Paw Edema and Mechanical Hyperalgesia
This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose or 1% Tween 80 in water. Note: The specific vehicle was not detailed in the primary literature. A formulation appropriate for a poorly soluble benzofuran derivative should be considered.)
-
Carrageenan solution (1% w/v in sterile saline)
-
Sprague-Dawley rats (male)
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Von Frey filaments or an electronic von Frey device for measuring mechanical hyperalgesia
Procedure:
-
Baseline Measurements: Measure the baseline paw volume/thickness and the paw withdrawal threshold to a mechanical stimulus (mechanical hyperalgesia) for the right hind paw of each rat.
-
Grouping and Dosing: Randomly assign animals to treatment groups.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) by gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Post-Induction Measurements:
-
Edema: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The increase in paw volume/thickness compared to the baseline measurement is an index of edema.
-
Mechanical Hyperalgesia: Measure the paw withdrawal threshold at the same time points. A decrease in the paw withdrawal threshold indicates mechanical hyperalgesia.
-
-
Data Analysis:
-
Edema: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Hyperalgesia: Compare the paw withdrawal thresholds of the treated groups to the vehicle control group.
-
Protocol 3: Monoiodoacetate (MIA)-Induced Osteoarthritis Pain
This model mimics the pain and joint damage associated with osteoarthritis.
Materials:
-
This compound
-
Vehicle for oral administration (as in Protocol 2)
-
Monosodium iodoacetate (MIA) solution (in sterile saline)
-
Sprague-Dawley rats (male)
-
Incapacitance tester or other weight-bearing measurement device
Procedure:
-
Induction of Osteoarthritis:
-
Anesthetize the rats.
-
Inject a single intra-articular injection of MIA (e.g., 1 mg in 50 µL of saline) into the right knee joint.
-
-
Post-Induction Period: Allow the osteoarthritis to develop over a period of several days (e.g., 14-21 days).
-
Baseline Pain Assessment: Measure the weight distribution between the hind limbs. A shift in weight-bearing from the MIA-injected limb to the contralateral limb indicates joint pain.
-
Grouping and Dosing: Randomly assign animals to treatment groups.
-
Drug Administration: Administer this compound or vehicle orally (p.o.).
-
Post-Dosing Pain Assessment: Measure the weight-bearing at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: An increase in weight-bearing on the MIA-injected limb in the treated groups compared to the vehicle group indicates an analgesic effect. Calculate the reversal of weight-bearing deficit.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use. The provided vehicle compositions are suggestions based on common laboratory practices for similar compounds, as the specific vehicle for this compound was not detailed in the primary reference. Researchers should conduct appropriate formulation and tolerability studies.
References
Application Notes and Protocols: Preparation of RO3244794 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
RO3244794 is a potent and selective antagonist for the prostacyclin (IP) receptor, demonstrating analgesic and anti-inflammatory properties[1][2]. Accurate preparation of stock solutions is the first critical step for reliable in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent for this compound; however, careful handling is required to achieve complete dissolution and maintain compound stability[1][3]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and preparation of stock solutions.
| Property | Value | Source |
| Chemical Name | (R)-3-(4-fluorophenyl)-2-((((5-(4-fluorophenyl)benzofuran-2-yl)methoxy)carbonyl)amino)propanoic acid | [3] |
| Molecular Weight | 451.42 g/mol | [1][4][5] |
| CAS Number | 361457-01-4 | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥10 mM (4.5 mg/mL)[4]. Up to 110 mM (50 mg/mL) with sonication[1]. |
Experimental Protocol: Preparing this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations by adjusting the mass of the compound and the volume of the solvent, as outlined in Table 2.
3.1. Materials
-
This compound powder (CAS 361457-01-4)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator
3.2. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin[6]. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
3.3. Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture. Hygroscopic DMSO can negatively impact the solubility of the compound[1].
-
Weigh this compound: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg.
-
Add DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder. For the 4.51 mg of powder, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Close the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes[4]. This is often necessary to achieve full solubility[1][4].
-
Repeat vortexing and sonication until the solution is clear.
-
-
Storage: Once the compound is fully dissolved, the stock solution is ready for use or storage. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year or at -20°C for up to one month, protected from light[1][4].
Stock Solution Calculation Data
The following table provides the necessary mass and volume calculations for preparing common stock concentrations of this compound.
Calculations are based on a Molecular Weight of 451.42 g/mol .
| Desired Concentration | To Prepare 1 mL | To Prepare 5 mL | To Prepare 10 mL |
| 1 mM | 0.45 mg this compound + 1 mL DMSO | 2.26 mg this compound + 5 mL DMSO | 4.51 mg this compound + 10 mL DMSO |
| 5 mM | 2.26 mg this compound + 1 mL DMSO | 11.29 mg this compound + 5 mL DMSO | 22.57 mg this compound + 10 mL DMSO |
| 10 mM | 4.51 mg this compound + 1 mL DMSO | 22.57 mg this compound + 5 mL DMSO | 45.14 mg this compound + 10 mL DMSO |
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow for preparing the stock solution and the logical relationship for compound handling.
Caption: Workflow for this compound stock solution preparation.
Caption: Logical flow from solid compound to working solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 5. This compound Supplier | CAS 361457-01-4 | AOBIOUS [aobious.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
recommended working concentration for RO3244794 in cell culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
RO3244794 is a potent and highly selective antagonist of the prostacyclin receptor, also known as the IP receptor[1][2][3]. The IP receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand prostacyclin (PGI2), primarily couples to the Gs alpha subunit to activate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels[4][5]. This signaling cascade is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation[2][3][4][5]. This compound, by blocking this interaction, serves as a valuable tool for investigating the physiological and pathological roles of the PGI2-IP receptor axis[2][3]. Its utility has been demonstrated in studies related to pain and inflammation[2][3].
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound from various studies. This data is crucial for determining the appropriate working concentration in cell culture experiments.
| Parameter | System | Value | Reference |
| pKi | Human Platelets | 7.7 ± 0.03 | [2][3] |
| pKi | Recombinant Human IP Receptor (CHO-K1 cells) | 6.9 ± 0.1 | [2][3] |
| pKi (functional) | Recombinant Human IP Receptor (CHO-K1 cells) | 8.5 ± 0.11 | [3] |
| pIC50 | cAMP accumulation in CHO-K1 cells | 6.5 ± 0.06 | [2] |
-
pKi: The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value signifies a higher binding affinity.
-
pIC50: The negative logarithm of the half-maximal inhibitory concentration (IC50), representing the concentration of the antagonist required to inhibit a biological response by 50%.
Based on this data, a recommended starting concentration range for cell culture experiments is between 10 nM and 1 µM . The optimal concentration will depend on the specific cell type, experimental conditions, and the concentration of the agonist being used.
Signaling Pathway
This compound acts by competitively inhibiting the binding of prostacyclin (PGI2) and its analogs to the IP receptor. This prevents the activation of the downstream signaling cascade.
Caption: Signaling pathway of the IP receptor and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for using this compound in cell culture. It is essential to optimize these protocols for your specific cell line and experimental setup.
-
Solvent Selection: this compound is typically soluble in organic solvents such as DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light[1].
The following diagram illustrates a typical workflow for a cell-based assay using this compound.
Caption: A generalized experimental workflow for using this compound in cell culture.
This protocol is designed to determine the IC50 of this compound in a cell line expressing the IP receptor.
Materials:
-
Cells expressing the IP receptor (e.g., CHO-K1 cells stably expressing the human IP receptor[2])
-
Cell culture medium (e.g., Ham's F-12) with appropriate supplements
-
This compound
-
IP receptor agonist (e.g., Iloprost or carbaprostacyclin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment with Antagonist:
-
Prepare serial dilutions of this compound in serum-free medium containing a PDE inhibitor. A common concentration range to test is from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation with Agonist:
-
Prepare the IP receptor agonist at a concentration that elicits a submaximal response (e.g., EC80), also in serum-free medium with a PDE inhibitor.
-
Add the agonist to the wells containing the antagonist and vehicle.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data, with the response in the presence of the agonist alone set as 100% and the basal level (no agonist) as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Important Considerations
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells to account for any solvent effects. The final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity[6].
-
Agonist Concentration: The apparent potency of a competitive antagonist like this compound is dependent on the concentration of the agonist used. It is recommended to use an agonist concentration around its EC50 or EC80 for constructing inhibition curves.
-
Cell Type Specificity: The optimal working concentration and incubation times may vary between different cell types. It is crucial to perform dose-response and time-course experiments to optimize the conditions for your specific model.
-
Selectivity: While this compound is highly selective for the IP receptor, at very high concentrations, off-target effects may occur. It is advisable to consult selectivity data and use the lowest effective concentration possible[3].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for RO3244794 in a Carrageenan-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3244794 is a potent and highly selective antagonist of the prostacyclin (PGI2) receptor, also known as the IP receptor.[1][2][3] PGI2 is a key mediator in inflammatory processes, contributing to vasodilation, edema formation, and the sensitization of nociceptors.[1][3][4] By blocking the IP receptor, this compound effectively mitigates these pro-inflammatory effects, demonstrating significant analgesic and anti-inflammatory potential in preclinical models.[1][3]
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[5][6][7] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a localized, acute inflammatory response characterized by edema, hyperalgesia, and erythema.[5][6] This response is biphasic, with an early phase involving the release of histamine, serotonin, and bradykinin, followed by a later phase dominated by the production of prostaglandins and the infiltration of neutrophils.[5][6] This model is therefore highly relevant for assessing compounds that target prostaglandin-mediated inflammation.
These application notes provide a detailed protocol for utilizing this compound in a carrageenan-induced inflammation model in rodents, along with data presentation and visualization of the relevant signaling pathways.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of prostacyclin (PGI2) to its G-protein coupled receptor, the IP receptor.[1] The activation of the IP receptor by PGI2 initiates a signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation (vasodilation) and the modulation of inflammatory cell function. By blocking this initial step, this compound prevents the downstream signaling events, thereby reducing the inflammatory response.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in blocking the PGI2-IP receptor signaling pathway.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO and 50% propylene glycol in water)
-
Lambda-Carrageenan (1% w/v in sterile 0.9% saline)
-
Male Wistar rats (150-200 g)
-
P plethysmometer or digital calipers
-
27-gauge needles and 1 mL syringes
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least 48 hours before the experiment.
-
Grouping and Dosing:
-
Divide the animals into experimental groups (n=6-10 per group):
-
Vehicle control
-
This compound (e.g., 0.3, 1, 3, 10, 30 mg/kg)
-
Positive control (e.g., Indomethacin, 5-10 mg/kg)
-
-
Administer this compound or the vehicle orally (p.o.) via gavage. The volume of administration is typically 1-2 mL/kg.
-
-
Induction of Inflammation:
-
One hour after the administration of the test compound, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness of the carrageenan-injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
-
The increase in paw volume is a measure of the inflammatory edema.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Perform statistical analysis using an appropriate test, such as one-way ANOVA followed by Dunnett's post hoc test. A p-value of < 0.05 is generally considered statistically significant.
-
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Data Presentation
The following tables summarize the expected quantitative data from studies using this compound in a carrageenan-induced inflammation model.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.75 ± 0.05 | - |
| This compound | 0.3 | 0.62 ± 0.04* | 17.3 |
| This compound | 1 | 0.48 ± 0.03 | 36.0 |
| This compound | 3 | 0.35 ± 0.03 | 53.3 |
| This compound | 10 | 0.28 ± 0.02 | 62.7 |
| This compound | 30 | 0.27 ± 0.02 | 64.0 |
| Indomethacin | 10 | 0.32 ± 0.03** | 57.3 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and based on published findings.[1]
Table 2: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| pKi (IP Receptor) | Human Platelet | 7.7 ± 0.03 | [1][3] |
| Recombinant Human | 6.9 ± 0.1 | [1][3] | |
| pIC50 (cAMP inhibition) | CHO-K1 cells (human IP) | 6.5 ± 0.06 | [1] |
| Selectivity (pKi) | EP1 | < 5 | [1][3] |
| EP3 | 5.38 | [1][3] | |
| EP4 | 5.74 | [1][3] | |
| TP | 5.09 | [1][3] |
Carrageenan-Induced Inflammatory Cascade
Caption: Inflammatory cascade initiated by carrageenan injection and the point of intervention for this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the prostacyclin IP receptor in acute inflammation. The carrageenan-induced paw edema model provides a robust and reliable method for assessing the in vivo efficacy of this compound and similar anti-inflammatory compounds. The detailed protocols and data presentation formats provided in these application notes are intended to facilitate the design and execution of such studies, contributing to a deeper understanding of inflammatory mechanisms and the development of novel therapeutics.
References
- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining RO3244794 Activity via cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial in mediating the downstream effects of G-protein coupled receptor (GPCR) activation. Specifically, GPCRs coupled to Gs alpha subunits stimulate adenylyl cyclase to increase intracellular cAMP levels, while those coupled to Gi alpha subunits inhibit this process. Consequently, quantifying intracellular cAMP concentrations is a cornerstone for characterizing the pharmacological activity of compounds targeting these receptors.
This document provides a detailed protocol for determining the antagonistic activity of RO3244794, a selective prostacyclin (IP) receptor antagonist, by measuring its ability to inhibit agonist-induced cAMP accumulation. The prostacyclin receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cAMP. This compound is expected to competitively bind to the IP receptor, thereby blocking the effects of IP receptor agonists and reducing the subsequent cAMP production.[1][2]
Signaling Pathway of this compound Action
The prostacyclin receptor (IP receptor) is coupled to the Gs alpha subunit of a heterotrimeric G protein. Upon binding of an agonist, such as the synthetic analog carbaprostacyclin, the Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. This compound, as an antagonist, binds to the IP receptor and prevents the binding of agonists, thereby inhibiting this signaling cascade and the resultant increase in intracellular cAMP.
References
Application Notes and Protocols for RO3244794 in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3244794 is a potent and highly selective antagonist of the prostacyclin (PGI₂) receptor (IP receptor)[1][2][3]. Prostacyclin is a powerful endogenous inhibitor of platelet aggregation, exerting its effect through the IP receptor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[1]. As a selective IP receptor antagonist, this compound is a valuable tool for studying the role of the PGI₂ signaling pathway in platelet function and for investigating the therapeutic potential of IP receptor modulation.
These application notes provide detailed protocols for utilizing this compound in in vitro platelet aggregation assays to characterize its antagonist activity.
Mechanism of Action
Prostacyclin (PGI₂) binds to the IP receptor on the surface of platelets. This G-protein coupled receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several intracellular proteins. This cascade of events ultimately leads to a decrease in intracellular calcium levels and the inhibition of platelet activation and aggregation.
This compound acts as a competitive antagonist at the IP receptor, blocking the binding of PGI₂ and other IP receptor agonists. By doing so, this compound prevents the downstream signaling cascade that leads to platelet inhibition, thereby restoring the platelet's ability to aggregate in response to agonists like ADP or collagen.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Binding Affinity of this compound
| System | Parameter | Value | Reference |
| Human Platelets | pKi | 7.7 ± 0.03 | [1][2][3] |
| Recombinant Human IP Receptor | pKi | 6.9 ± 0.1 | [1][2][3] |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Antagonism of this compound
| Assay System | Agonist | Parameter | Value | Reference |
| CHO-K1 cells expressing human IP receptor | Carbaprostacyclin | pKi | 8.5 ± 0.11 | [1][3] |
This value was determined by measuring the inhibition of carbaprostacyclin-induced cAMP accumulation.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the preparation of PRP and PPP from whole blood, which are essential for light transmission aggregometry.
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate tubes
-
Polypropylene tubes
-
Centrifuge
Procedure:
-
Collect whole blood from healthy, consenting donors who have not taken any platelet-interfering medication for at least two weeks.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully aspirate the upper layer of PRP and transfer it to a clean polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP) and store it in a separate polypropylene tube.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the methodology to assess the antagonistic effect of this compound on IP receptor agonist-mediated inhibition of platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
IP receptor agonist (e.g., Iloprost or Cicaprost)
-
Platelet agonist (e.g., ADP or Collagen)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
Experimental Workflow:
Procedure:
-
Instrument Setup: Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.
-
Incubation:
-
Pipette a defined volume of PRP (e.g., 450 µL) into the aggregometer cuvettes with a magnetic stir bar.
-
Pre-incubate the PRP at 37°C for 5 minutes with stirring.
-
-
Antagonist Addition:
-
Add a small volume (e.g., 5 µL) of this compound at various concentrations to the PRP. For the control, add the vehicle (e.g., DMSO).
-
Incubate for a specified time (e.g., 2-5 minutes).
-
-
IP Agonist Addition:
-
Add the IP receptor agonist (e.g., Iloprost at a concentration that gives submaximal inhibition of aggregation) to the cuvettes.
-
Incubate for a further 2 minutes.
-
-
Induction of Aggregation:
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM or collagen to a final concentration of 2-5 µg/mL) to induce aggregation.
-
-
Data Recording:
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of this compound.
-
Calculate the percentage reversal of the IP agonist-induced inhibition of aggregation.
-
Plot the concentration-response curve and determine the IC₅₀ (concentration of this compound that causes 50% reversal of inhibition) or pA₂ value.
-
Selectivity Profile
This compound is highly selective for the IP receptor. Its binding affinities for other prostanoid receptors are significantly lower.
Table 3: Selectivity of this compound for Prostanoid Receptors
| Receptor | pKi | Reference |
| EP₁ | < 5 | [1][3] |
| EP₃ | 5.38 | [1][3] |
| EP₄ | 5.74 | [1][3] |
| TP | 5.09 | [1][3] |
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the prostacyclin IP receptor in platelet function. The provided protocols offer a framework for conducting in vitro platelet aggregation assays to characterize the antagonist properties of this compound and similar compounds. Careful optimization of agonist and antagonist concentrations will be necessary for specific experimental conditions.
References
- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
RO3244794: Application Notes and Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO3244794 is a potent and highly selective antagonist of the prostacyclin (PGI₂) receptor, also known as the IP receptor.[1][2] Prostacyclin is a lipid mediator that plays a crucial role in cardiovascular homeostasis, primarily through vasodilation and inhibition of platelet aggregation.[1][2] The IP receptor, a G-protein coupled receptor, mediates these effects by activating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) levels. By selectively blocking this receptor, this compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the PGI₂-IP receptor signaling pathway in the cardiovascular system.
This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular research, with a specific focus on its application in studying myocardial ischemia-reperfusion injury and ischemic preconditioning.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters for this compound is presented below. This information is crucial for appropriate experimental design, including dose selection and administration route.
| Parameter | Value | Species | Reference |
| IP Receptor Affinity (pKi) | 7.7 ± 0.03 | Human Platelets | [1][2] |
| 6.9 ± 0.1 | Recombinant Human IP Receptor | [1][2] | |
| Functional Antagonism (pKi) | 8.5 ± 0.11 | CHO-K1 cells expressing human IP receptor | [1][2] |
| Selectivity | Highly selective for IP receptor over EP₁, EP₃, EP₄, and TP receptors | - | [1][2] |
| Plasma Half-life (t½) | Longer than RO1138452 | Rat | [1] |
| Plasma Protein Binding | Higher than RO1138452 | Rat | [1] |
| Volume of Distribution (Vdβ) | Smaller than RO1138452 | Rat | [1] |
Note on Solubility and Vehicle: this compound can be dissolved in various vehicles for in vivo administration, including 100 mM Trizma® base, a solution of 10% DMSO and 50% propylene glycol in deionized water, or a solution of 5.6% sodium benzoate, 0.5% benzoic acid, and 85% propylene glycol. It can also be suspended in 0.5% carboxymethylcellulose, 0.9% sodium chloride, 0.4% polysorbate, and 0.9% benzyl alcohol in deionized water.[1] The specific vehicle used in the key study cited below was not detailed in the publication.
Application in Myocardial Ischemia-Reperfusion Injury
The primary application of this compound in published cardiovascular research has been to elucidate the role of the PGI₂-IP receptor axis in the phenomenon of ischemic preconditioning (PC), a powerful endogenous cardioprotective mechanism.
Key Finding: Role in Late Phase of Ischemic Preconditioning
A pivotal study demonstrated that the cardioprotective effects of the late phase of ischemic preconditioning are completely abrogated by the administration of this compound in a murine model of myocardial infarction.[3][4][5][6] This finding provides unequivocal evidence for the essential role of the IP receptor in this protective signaling cascade.
The following table summarizes the key quantitative findings from the study by Guo et al. (2012), demonstrating the effect of this compound on myocardial infarct size in mice.
| Experimental Group | Treatment | n | Infarct Size (% of Risk Region) | P-value vs. PC + Vehicle |
| Sham | Vehicle | 10 | 58.9 ± 2.6 | < 0.05 |
| Ischemic Preconditioning (PC) | Vehicle | 10 | 33.2 ± 2.9 | - |
| Ischemic Preconditioning (PC) | This compound (10 mg/kg i.p.) | 10 | 63.8 ± 4.5 | < 0.05 |
| Non-Preconditioned | This compound (10 mg/kg i.p.) | 10 | 68.4 ± 1.2 | N/A |
Data are presented as mean ± SEM.
Experimental Protocols
This section provides detailed protocols for utilizing this compound in a murine model of myocardial ischemia-reperfusion injury to study the late phase of ischemic preconditioning.
Murine Model of Myocardial Infarction (Late Phase of Ischemic Preconditioning)
This protocol is adapted from the methodology described by Guo et al. (2012).
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO in saline)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg i.p.)
-
Surgical instruments for thoracotomy
-
Ventilator
-
Suture material (e.g., 8-0 silk)
-
Triphenyltetrazolium chloride (TTC)
-
Phthalo blue dye
Experimental Workflow:
Caption: Experimental workflow for studying the effect of this compound on the late phase of ischemic preconditioning.
Procedure:
-
Ischemic Preconditioning (Day 1):
-
Anesthetize the mouse with sodium pentobarbital (50 mg/kg, i.p.).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture.
-
Induce ischemic preconditioning by subjecting the heart to six cycles of 4 minutes of ischemia followed by 4 minutes of reperfusion.
-
After the final reperfusion period, close the chest in layers and allow the animal to recover.
-
-
Myocardial Infarction (Day 2):
-
24 hours after the preconditioning protocol, administer this compound (10 mg/kg, i.p.) or the corresponding vehicle 30 minutes prior to the sustained ischemic insult.
-
Re-anesthetize the mouse and re-open the chest.
-
Occlude the LAD coronary artery for 30 minutes.
-
After 30 minutes, release the ligature to allow for 24 hours of reperfusion.
-
Close the chest and allow the animal to recover.
-
-
Infarct Size Measurement (Day 3):
-
After 24 hours of reperfusion, re-anesthetize the mouse and excise the heart.
-
Cannulate the aorta and perfuse with saline to wash out the blood.
-
Re-occlude the LAD at the same location and perfuse the aorta with phthalo blue dye to delineate the area at risk (the non-ischemic area will stain blue).
-
Slice the ventricles into transverse sections.
-
Incubate the slices in 1% triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes. Viable myocardium will stain red, while the infarcted tissue will remain pale.
-
Image the heart slices and quantify the area at risk and the infarct size using image analysis software. The infarct size is expressed as a percentage of the area at risk.
-
Investigation of the Early Phase of Ischemic Preconditioning in Rabbits (Summary)
An abstract by Booth and Lucchesi (2008) described a study on the early phase of ischemic preconditioning in male New Zealand white rabbits. In this study, this compound was administered at a dose of 3 mg/kg thirty minutes prior to the preconditioning protocol, which was followed by 30 minutes of ischemia and 4 hours of reperfusion. The key finding was that, unlike in the late phase, this compound did not abolish the protective effect of early ischemic preconditioning, suggesting a different signaling mechanism for this initial protective window. Due to the limited information available, a detailed protocol cannot be provided.
Signaling Pathway
The cardioprotective effects of the PGI₂-IP receptor axis are mediated through a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: Signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.
Conclusion
This compound is a critical tool for dissecting the role of the prostacyclin-IP receptor signaling pathway in cardiovascular health and disease. Its high selectivity allows for precise investigation of this pathway's contribution to complex physiological processes such as ischemic preconditioning. The provided protocols and data serve as a foundation for researchers to design and execute rigorous experiments to further explore the therapeutic potential of targeting the IP receptor in various cardiovascular conditions.
References
- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The COX-2/PGI2 Receptor Axis Plays an Obligatory Role in Mediating the Cardioprotection Conferred by the Late Phase of Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The COX-2/PGI2 Receptor Axis Plays an Obligatory Role in Mediating the Cardioprotection Conferred by the Late Phase of Ischemic Preconditioning | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. The COX-2/PGI2 Receptor Axis Plays an Obligatory Role in Mediating the Cardioprotection Conferred by the Late Phase of Ischemic Preconditioning | PLOS One [journals.plos.org]
Application Notes and Protocols for Investigating RO3244794 in Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can lead to cirrhosis and liver failure.[1][2][3] A key event in this process is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and become the primary source of ECM production.[4][5] RO3244794 is a potent and selective antagonist of the prostacyclin (IP) receptor.[6][7] While its role in analgesia and inflammation has been explored, its effects on liver fibrosis are not well-documented.[6][7] Prostacyclin signaling is known to be involved in various cellular processes, including inflammation and cell proliferation, which are also critical in the pathogenesis of liver fibrosis.[8][9] Therefore, investigating the effect of antagonizing the IP receptor with this compound in the context of liver fibrosis is a novel area of research.
These application notes provide a comprehensive experimental design to study the potential anti-fibrotic effects of this compound using both in vitro and in vivo models of liver fibrosis.
Proposed Signaling Pathway for Investigation
The proposed mechanism of action to investigate is whether the antagonism of the IP receptor by this compound can modulate pro-fibrotic signaling pathways in hepatic stellate cells. The activation of the IP receptor is known to increase intracellular cyclic AMP (cAMP) levels.[6] Alterations in cAMP signaling have been implicated in the regulation of HSC activation. Therefore, it is hypothesized that by blocking the IP receptor, this compound may influence downstream signaling cascades that are involved in HSC activation and ECM production.
Figure 1: Proposed signaling pathway of this compound in hepatic stellate cells.
Experimental Design Workflow
The following workflow outlines a structured approach to evaluate the efficacy of this compound in liver fibrosis.
Figure 2: Overall experimental workflow for evaluating this compound.
In Vitro Studies
Objective
To determine the direct effect of this compound on the activation of primary hepatic stellate cells (HSCs) in vitro. Primary HSCs are considered the gold standard for in vitro modeling of liver fibrosis.[2][10]
Protocol 1: Isolation and Culture of Primary Mouse Hepatic Stellate Cells
This protocol is adapted from established methods for isolating HSCs.[11][12][13][14][15]
-
Anesthesia and Perfusion: Anesthetize a C57BL/6 mouse according to approved institutional animal care and use committee (IACUC) protocols. Perfuse the liver in situ through the portal vein with a calcium-free buffer, followed by a pronase and collagenase solution to digest the liver tissue.[13][14]
-
Liver Digestion and Cell Suspension: Excise the digested liver, mince it, and further incubate in a digestion solution containing collagenase and DNase I at 37°C.[13][14]
-
HSC Enrichment: Prepare a cell suspension and perform density gradient centrifugation using Nycodenz or OptiPrep to separate HSCs from other liver cell types.[11][13][15]
-
Cell Culture: Plate the isolated HSCs on plastic culture dishes in DMEM supplemented with 10% FBS and antibiotics. Quiescent HSCs will spontaneously activate when cultured on plastic.
Protocol 2: In Vitro HSC Activation and this compound Treatment
-
Cell Seeding: Seed primary HSCs in 6-well plates.
-
Induction of Activation: After 24 hours, stimulate the HSCs with transforming growth factor-beta 1 (TGF-β1) at a concentration of 5 ng/mL to induce a fibrotic response.[16]
-
This compound Treatment: Concurrently with TGF-β1 stimulation, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control group (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Endpoint Analysis: Harvest the cells for qRT-PCR and Western blot analysis.
Data Presentation: In Vitro Quantitative Data
| Treatment Group | α-SMA (mRNA fold change) | Collagen I (mRNA fold change) | TIMP-1 (mRNA fold change) | α-SMA (protein level) | Collagen I (protein level) |
| Vehicle Control | |||||
| TGF-β1 (5 ng/mL) | |||||
| TGF-β1 + this compound (0.1 µM) | |||||
| TGF-β1 + this compound (1 µM) | |||||
| TGF-β1 + this compound (10 µM) |
In Vivo Studies
Objective
To evaluate the therapeutic efficacy of this compound in a mouse model of liver fibrosis. Chemically induced models like carbon tetrachloride (CCl4) or thioacetamide (TAA) are commonly used and well-characterized.[17][18]
Protocol 3: Induction of Liver Fibrosis and this compound Administration
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: Administer CCl4 (1 mL/kg body weight, 1:4 dilution in corn oil) or TAA (200 mg/kg body weight in saline) via intraperitoneal injection twice a week for 6-8 weeks to induce liver fibrosis.[17][18][19]
-
Experimental Groups:
-
Group 1: Vehicle control (corn oil or saline)
-
Group 2: CCl4 or TAA + Vehicle for this compound
-
Group 3: CCl4 or TAA + this compound (low dose, e.g., 1 mg/kg)
-
Group 4: CCl4 or TAA + this compound (high dose, e.g., 10 mg/kg)
-
-
This compound Administration: Administer this compound or vehicle daily via oral gavage, starting from the 3rd week of CCl4/TAA injections.
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.
Data Presentation: In Vivo Quantitative Data
| Treatment Group | Liver/Body Weight Ratio | Serum ALT (U/L) | Serum AST (U/L) | Sirius Red Positive Area (%) | Hepatic Hydroxyproline (µg/g) |
| Vehicle Control | |||||
| CCl4/TAA + Vehicle | |||||
| CCl4/TAA + this compound (low dose) | |||||
| CCl4/TAA + this compound (high dose) |
Key Experimental Protocols
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Isolate total RNA from cultured HSCs or liver tissue using a commercial kit.[20]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and specific primers for target genes (e.g., Acta2 (α-SMA), Col1a1 (Collagen I), Timp1) and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[20]
Protocol 5: Western Blot Analysis
-
Protein Extraction: Extract total protein from HSCs or liver tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[22][23]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against α-SMA, Collagen I, and β-actin (loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22]
Protocol 6: Sirius Red Staining for Collagen Deposition
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections.[24]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[25][26]
-
Staining: Stain the sections with Picro-Sirius red solution for 1 hour.[27]
-
Dehydration and Mounting: Dehydrate the sections and mount with a resinous medium.
-
Image Analysis: Capture images using a light microscope and quantify the red-stained collagen area using image analysis software (e.g., ImageJ).[28]
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for liver fibrosis. The combination of in vitro and in vivo studies will elucidate the compound's mechanism of action and its efficacy in a disease-relevant setting. The detailed protocols and structured data presentation will ensure reproducible and easily comparable results, facilitating a thorough assessment of this compound's anti-fibrotic potential.
References
- 1. In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and application of medicines for treating liver fibrosis: current status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic fibrosis: Targeting peroxisome proliferator-activated receptor alpha from mechanism to medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 9. A novel pathway of prostacyclin signaling-hanging out with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Challenges of in vitro modelling of liver fibrosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Isolation and Culture of Murine Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-yield and high-purity isolation of hepatic stellate cells from normal and fibrotic mouse livers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ixcellsbiotech.com [ixcellsbiotech.com]
- 17. In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration [mdpi.com]
- 18. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Proteome profiling of extracellular vesicles-derived from hepatitis B virus-infected hepatocellular carcinoma cell lines identifies PDCD11 as a carrier of viral RNAs [frontiersin.org]
- 21. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. assaygenie.com [assaygenie.com]
- 23. bosterbio.com [bosterbio.com]
- 24. 4.6. Sirius Red Staining [bio-protocol.org]
- 25. Sirius Red staining of murine tissues [protocols.io]
- 26. m.youtube.com [m.youtube.com]
- 27. hellobio.com [hellobio.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting RO3244794 solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with RO3244794 in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 50 mg/mL (110.76 mM).[1] For complete dissolution, sonication is recommended.[1] It is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What is the cause and how can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer. The primary cause is the rapid change in solvent polarity upon dilution.
To prevent precipitation, consider the following:
-
Lower the final concentration: Ensure your final experimental concentration is below the aqueous solubility limit of this compound at the specific pH of your buffer.
-
Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous buffer.
-
Maintain a low final DMSO concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize solvent effects and potential cellular toxicity.
-
Gentle mixing: When diluting, add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring.
-
Warm the aqueous buffer: Using a pre-warmed aqueous buffer (e.g., to 37°C) can sometimes improve solubility.
Q3: How does the pH of the aqueous buffer affect the solubility of this compound?
A3: this compound is a carboxylic acid with a pKa of 2.9. This means that at pH values below 2.9, the compound is predominantly in its neutral, less soluble form. As the pH of the aqueous buffer increases above 2.9, the carboxylic acid group deprotonates, forming a more polar and significantly more water-soluble carboxylate salt. Therefore, to enhance the aqueous solubility of this compound, it is recommended to use a buffer with a pH well above 2.9 (e.g., pH 7.4).
Q4: Can I use co-solvents or other excipients to improve the aqueous solubility of this compound for in vitro experiments?
A4: Yes, based on formulations used for in vivo studies, co-solvents and excipients can be effective. For in vitro assays, you might consider preparing your working solutions in buffers containing a small percentage of co-solvents such as polyethylene glycol (PEG) or a non-ionic surfactant like Tween-80. It is crucial to first establish the tolerance of your specific experimental system (e.g., cells, enzymes) to these additives.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound in aqueous buffers.
Issue 1: Immediate Precipitation Upon Dilution
-
Symptom: A precipitate or cloudiness appears immediately after diluting the DMSO stock solution into the aqueous buffer.
-
Troubleshooting Steps:
-
Verify Final Concentration: Check that the intended final concentration of this compound does not exceed its known solubility at the buffer's pH.
-
Optimize Dilution Method:
-
Prepare an intermediate dilution of the DMSO stock in the aqueous buffer.
-
Add the stock solution slowly to the buffer while vortexing.
-
-
Adjust Buffer pH: If your experimental design allows, use a buffer with a higher pH (e.g., pH 7.4 or higher) to increase solubility.
-
Incorporate Co-solvents: Test the effect of adding a small amount (e.g., 1-5%) of a biocompatible co-solvent like PEG 300 or PEG 400 to your aqueous buffer.
-
Add a Surfactant: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant such as Tween-80 or Triton X-100 can help maintain the compound in solution.
-
Issue 2: Delayed Precipitation
-
Symptom: The solution is initially clear but becomes cloudy or a precipitate forms over time during incubation.
-
Troubleshooting Steps:
-
Assess Kinetic vs. Thermodynamic Solubility: The initial clear solution may represent a supersaturated state (kinetic solubility), which is not stable long-term. The delayed precipitation indicates that the concentration is above the thermodynamic solubility. The only definitive solution is to lower the final concentration.
-
Evaluate Compound Stability: While less common for this type of molecule, degradation can lead to less soluble byproducts. Assess the stability of this compound in your buffer over the time course of your experiment.
-
Buffer Component Interaction: Consider if any components in your buffer (e.g., high salt concentrations) could be contributing to the precipitation over time.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₉F₂NO₅ | MedChemExpress |
| Molecular Weight | 451.43 g/mol | MedKoo Biosciences |
| pKa | 2.9 | ResearchGate |
| Appearance | White to off-white solid | MedChemExpress |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference |
| DMSO | 50 mg/mL (110.76 mM) | Sonication recommended. | MedChemExpress |
| Aqueous Buffer (pH < 2.9) | Very Low | Compound is in its neutral, less soluble form. | ResearchGate |
| Aqueous Buffer (pH > 2.9) | Significantly Increased | Compound is in its ionized, more soluble form. | ResearchGate |
Table 3: Illustrative pH-Dependent Aqueous Solubility of an Acidic Drug (pKa = 2.9)
Note: The following data is representative of a typical acidic compound with a pKa of 2.9 and is intended for illustrative purposes, as specific experimental data for this compound across a wide pH range is not publicly available.
| pH | Predicted Relative Solubility |
| 2.0 | ~1x |
| 3.0 | ~2x |
| 4.0 | ~11x |
| 5.0 | ~101x |
| 6.0 | ~1001x |
| 7.0 | ~10001x |
| 7.4 | ~25000x |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 4.51 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in your specific aqueous buffer.
-
Materials:
-
10 mM this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity) or a nephelometer.
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a separate plate or tubes.
-
Add 2 µL of each DMSO dilution to triplicate wells of the 96-well plate. Include wells with 2 µL of DMSO only as a negative control.
-
Add 198 µL of the pre-warmed aqueous buffer to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 2 hours).
-
Measure the absorbance at ~600 nm or the light scattering by nephelometry. An increase in the signal compared to the DMSO control indicates precipitation.
-
The highest concentration that does not show a significant increase in signal is the kinetic solubility.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Caption: The relationship between pH and the solubility of this compound.
References
how to minimize off-target effects of RO3244794
Technical Support Center: RO3244794
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of this compound, a potent and selective prostacyclin (IP) receptor antagonist.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound may arise from off-target effects or suboptimal experimental conditions. This guide provides strategies to identify and mitigate these issues.
Identifying Potential Off-Target Effects
The primary approach to minimizing off-target effects is to use the lowest effective concentration of the compound that elicits the desired on-target effect. This compound is a potent antagonist of the IP receptor, and using concentrations significantly higher than its binding affinity may increase the likelihood of engaging other proteins.
Table 1: this compound Selectivity Profile
The following table summarizes the binding affinities of this compound for its intended target, the prostacyclin (IP) receptor, and other related prostanoid receptors. A higher pKi value indicates stronger binding affinity.
| Target Receptor | Binding Affinity (pKi) | Notes |
| Prostacyclin (IP) Receptor | 7.7 ± 0.03 (human platelets) [1][2] | Primary Target |
| 6.9 ± 0.1 (recombinant system) [1][2] | ||
| 8.5 ± 0.11 (functional antagonism in CHO-K1 cells) [1][2] | ||
| Prostaglandin E Receptor 1 (EP1) | <5 | Significantly lower affinity than for IP receptor.[1][2] |
| Prostaglandin E Receptor 3 (EP3) | 5.38 | Significantly lower affinity than for IP receptor.[1][2] |
| Prostaglandin E Receptor 4 (EP4) | 5.74 | Significantly lower affinity than for IP receptor.[1][2] |
| Thromboxane A2 Receptor (TP) | 5.09 | Significantly lower affinity than for IP receptor.[1][2] |
Mitigation Strategies for Potential Off-Target Effects
| Issue | Potential Cause | Recommended Action |
| Inconsistent results compared to other IP receptor antagonists. | Off-target effects of this compound or the comparator compound. | Use a structurally distinct IP receptor antagonist, such as RO1138452, to confirm that the observed phenotype is due to IP receptor antagonism.[1][2] |
| Observed phenotype at high concentrations of this compound. | Engagement of lower-affinity off-target receptors. | Perform a dose-response experiment to determine the minimal effective concentration of this compound. This will minimize the risk of engaging off-target receptors that have lower binding affinities. |
| Cellular toxicity or unexpected phenotypes. | Off-target effects unrelated to prostanoid receptors. | Conduct a "washout" experiment. After treating with this compound and observing a phenotype, remove the compound and monitor if the phenotype reverts to the baseline state. A reversible effect is more likely to be a direct pharmacological effect. |
| Uncertainty if the observed effect is due to IP receptor antagonism. | The phenotype may be independent of the IP receptor. | Use genetic knockout (e.g., CRISPR-Cas9) or knockdown (e.g., siRNA) of the IP receptor (PTGIR gene). If the phenotype persists in the absence of the receptor, it is likely an off-target effect of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor.[1][2][3] The IP receptor is primarily activated by prostacyclin (PGI2), a lipid mediator that plays various physiological roles, including vasodilation and inhibition of platelet aggregation.[4] By binding to the IP receptor, this compound blocks the actions of PGI2 and other agonists, thereby inhibiting downstream signaling pathways, such as the accumulation of cyclic AMP (cAMP).[1][2]
Q2: How selective is this compound for the IP receptor?
A2: this compound is highly selective for the IP receptor.[1][2] As shown in Table 1, its binding affinity for other prostanoid receptors, such as EP1, EP3, EP4, and TP, is significantly lower.[1][2]
Q3: What are the known off-target effects of this compound?
A3: Based on published selectivity screening, this compound shows minimal binding to other prostanoid receptors.[1][2] While a broader screening against a larger panel of receptors was performed, the publicly available data focuses on its high selectivity for the IP receptor.[1] Researchers should always consider the possibility of uncharacterized off-target effects, especially at high concentrations.
Q4: What concentration of this compound should I use in my experiments?
A4: The optimal concentration will depend on the specific experimental system. It is crucial to perform a dose-response curve to determine the lowest concentration that achieves the desired level of IP receptor antagonism. The pKi values in Table 1 can serve as a starting point for determining the appropriate concentration range.
Q5: Are there alternative compounds I can use to confirm my results?
A5: Yes, using a structurally distinct IP receptor antagonist is a good strategy to confirm that the observed effects are due to IP receptor blockade. RO1138452 is another potent and selective IP receptor antagonist with a different chemical structure that can be used as a control.[1][2]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine On-Target Potency
Objective: To determine the minimum effective concentration of this compound required to antagonize the IP receptor in a cell-based assay.
Methodology:
-
Cell Culture: Culture cells expressing the IP receptor (e.g., CHO-K1 cells stably expressing the human IP receptor, or a cell line endogenously expressing the receptor).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to cover a wide range of concentrations (e.g., 1 nM to 10 µM).
-
Antagonist Incubation: Pre-incubate the cells with the different concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes).
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin, a stable PGI2 analog) that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Measure the downstream signaling output, typically cAMP accumulation. This can be done using a commercially available cAMP assay kit.
-
Data Analysis: Plot the agonist-induced response as a function of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.
Protocol 2: Washout Experiment to Assess Reversibility
Objective: To determine if the effects of this compound are reversible, which is characteristic of a direct pharmacological interaction.
Methodology:
-
Cell Treatment: Treat cells with a concentration of this compound that produces a clear phenotype. Include a vehicle-treated control group.
-
Phenotypic Measurement (Pre-Washout): Measure the phenotype of interest in both the this compound-treated and vehicle-treated groups.
-
Washout: Gently wash the cells with fresh, pre-warmed culture medium to remove this compound. Repeat the wash step 2-3 times.
-
Incubation: Incubate the cells in fresh medium for a period sufficient to allow for the dissociation of the compound from its target. The duration will depend on the off-rate of the compound, which may need to be determined empirically.
-
Phenotypic Measurement (Post-Washout): Measure the phenotype of interest again in both groups.
-
Data Analysis: Compare the pre- and post-washout measurements. If the phenotype in the this compound-treated group returns to the level of the vehicle-treated group, the effect is considered reversible.
Visualizations
Caption: Signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.
Caption: Experimental workflow to investigate potential off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
Technical Support Center: RO3244794 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RO3244794 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the prostacyclin (IP) receptor. Prostacyclin (PGI2) is a lipid molecule that, upon binding to the IP receptor, a Gs-protein coupled receptor, activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This signaling cascade results in physiological effects such as vasodilation and inhibition of platelet aggregation. By blocking the IP receptor, this compound inhibits these downstream effects, making it a valuable tool for studying the roles of the prostacyclin pathway in various physiological and pathological processes, including pain and inflammation.
Q2: What is the importance of a vehicle control in my in vivo experiment with this compound?
A vehicle control group is administered the same solvent mixture used to deliver this compound, but without the compound itself. This is a critical experimental control. The vehicle control allows you to distinguish the pharmacological effects of this compound from any biological effects caused by the delivery vehicle. This is essential for accurate interpretation of your experimental results.
Q3: What are some common vehicle formulations for in vivo administration of this compound?
This compound is soluble in DMSO. For in vivo use, several vehicle formulations have been reported. The choice of vehicle will depend on the route of administration (e.g., oral, intravenous), the required dose, and the duration of the study. Some reported vehicle formulations for this compound include:
-
A solution of 100 mM Trizma® base.
-
A solution of 10% DMSO and 50% propylene glycol in deionized water.
-
A suspension containing 0.5% carboxymethylcellulose, 0.9% sodium chloride, 0.4% polysorbate, and 0.9% benzyl alcohol in deionized water.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality or signs of toxicity in animals (including vehicle control group) | High concentration of DMSO or propylene glycol. | - Reduce the concentration of DMSO in the vehicle. While up to 10% DMSO has been used, lower concentrations are generally recommended. - Consider alternative solvents if high concentrations of DMSO or propylene glycol are required for solubility. - Ensure the volume and rate of administration are appropriate for the animal's size and the route of injection to minimize stress and acute toxicity. |
| Precipitation of this compound in the vehicle solution | Poor solubility of this compound in the chosen vehicle at the desired concentration. | - Gently warm the solution or use sonication to aid dissolution, especially when using DMSO. - Prepare the vehicle solution fresh before each use. - If using a suspension, ensure it is homogenous by vortexing or stirring before administration. |
| Inconsistent or lack of expected pharmacological effect | - Improper vehicle preparation: Incorrect component concentrations or pH. - Degradation of this compound: Improper storage of the compound or prepared solutions. - Incorrect dosage or administration: Errors in calculating the dose or improper administration technique. | - Vehicle Preparation: Double-check all calculations and measurements for vehicle components. Ensure the pH of the final solution is within a physiological range if necessary. - Compound Stability: Store this compound as a solid at 4°C, protected from light. For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. - Dosing and Administration: Verify dose calculations based on the animal's body weight. Ensure proper training in the chosen administration technique (e.g., oral gavage, intravenous injection). |
| Inflammation or irritation at the injection site | The vehicle itself may be causing a local inflammatory response. | - If using a high concentration of DMSO, consider diluting it further. - For subcutaneous or intramuscular injections, ensure the vehicle is sterile and pH-neutral. - Consider a different route of administration if local irritation persists. |
Data Presentation
Table 1: In Vivo Efficacy of this compound
| Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Acetic acid-induced abdominal constriction | Rat | Intravenous (i.v.) | 1 - 30 mg/kg | Significant reduction in abdominal constrictions | |
| Carrageenan-induced mechanical hyperalgesia | Rat | Oral (p.o.) | 0.3 - 30 mg/kg | Significant reduction in mechanical hyperalgesia | |
| Carrageenan-induced paw edema | Rat | Oral (p.o.) | 0.3 - 30 mg/kg | Significant reduction in edema formation | |
| Monoiodoacetate-induced chronic joint discomfort | Rat | Oral (p.o.) | 1 and 10 mg/kg | Significant reduction in joint discomfort |
Experimental Protocols
Protocol 1: Preparation of a 10% DMSO / 50% Propylene Glycol Vehicle
Materials:
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Propylene glycol (PG), USP grade
-
Sterile deionized water
-
Sterile conical tubes or vials
-
Calibrated pipettes
Procedure:
-
In a sterile conical tube, add 1 part sterile DMSO.
-
Add 5 parts sterile propylene glycol to the same tube.
-
Add 4 parts sterile deionized water to bring the total volume to 10 parts.
-
Vortex the solution thoroughly until it is completely homogenous.
-
To prepare the this compound dosing solution, weigh the required amount of this compound and dissolve it in the prepared vehicle to achieve the desired final concentration. Gentle warming or sonication may be used to aid dissolution.
-
Prepare the vehicle control by following the same procedure but omitting this compound.
-
It is recommended to prepare this vehicle fresh on the day of the experiment.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This protocol is a widely used model for evaluating the anti-inflammatory effects of compounds.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound dosing solution and corresponding vehicle control
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
Administer this compound or the vehicle control orally via gavage at the desired dose and volume.
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume or diameter immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
The percentage of edema inhibition can be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
dealing with low potency of RO3244794 in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using RO3244794 in cell-based assays.
Troubleshooting Guide: Dealing with Low Potency
This guide addresses common issues that may lead to lower-than-expected potency of this compound in your experiments.
Question: Why is the observed IC50 of my this compound higher than the reported values?
Answer: Several factors can contribute to a decrease in the observed potency of this compound in cell-based assays. Consider the following potential causes and troubleshooting steps:
-
Compound Integrity and Handling:
-
Storage: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[1]. Improper storage can lead to degradation of the compound.
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent before adding it to your assay medium. Poor solubility can lead to an overestimation of the actual concentration.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions, as this can degrade the compound over time.
-
-
Assay Conditions:
-
Agonist Concentration: In functional assays measuring the antagonism of the IP receptor, the concentration of the agonist used (e.g., iloprost, cPGI2) will influence the apparent potency of this compound. A high concentration of the agonist will require a higher concentration of the antagonist to achieve 50% inhibition, leading to a rightward shift in the dose-response curve and a higher IC50 value.
-
Cell Density: The density of cells in your assay can impact the results. High cell densities may deplete the available compound or alter the local concentration of signaling molecules.
-
Incubation Time: The incubation time with this compound should be sufficient to allow the compound to reach its target and exert its effect. Optimize the incubation time for your specific cell line and assay.
-
-
Cell Line and Target Expression:
-
IP Receptor Expression Levels: The level of prostacyclin (IP) receptor expression in your chosen cell line is critical. Low expression levels may result in a smaller dynamic range for your assay, making it difficult to accurately determine the IC50.
-
Cell Line Authenticity and Health: Ensure your cell line is authentic and free from contamination. Cells that are unhealthy or have been passaged too many times may exhibit altered signaling responses.
-
-
Discrepancies between Biochemical and Cellular Assays:
-
It's important to note that biochemical assays often yield higher potency values compared to cell-based assays.[2][3] This discrepancy can arise because biochemical assays do not account for factors like cell membrane permeability, intracellular metabolism of the compound, or the presence of cellular components that might interact with the compound.[2]
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the prostacyclin (IP) receptor, which is a G protein-coupled receptor (GPCR).[1][4][5] The IP receptor is activated by prostacyclin (PGI2), leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][6] this compound blocks this interaction, thereby inhibiting the downstream signaling cascade.[4]
What is the reported potency of this compound?
The potency of this compound has been characterized in both binding and functional assays. The reported values can vary depending on the experimental system.
In which cell lines has this compound been tested?
This compound has been characterized in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor and in human platelets.[4][5]
What is the selectivity profile of this compound?
This compound is highly selective for the IP receptor.[4][5] It has been shown to have weak affinity for other prostanoid receptors such as EP1, EP3, EP4, and TP receptors.[4][5]
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various experimental systems.
| System | Assay Type | Parameter | Value | Reference |
| Human Platelets | Binding Affinity | pKi | 7.7 ± 0.03 | [4][5] |
| Recombinant human IP receptor (CHO-K1 cells) | Binding Affinity | pKi | 6.9 ± 0.1 | [4][5] |
| CHO-K1 cells expressing human IP receptor | Functional Antagonism (cAMP accumulation) | pIC50 | 6.5 ± 0.06 | [4] |
| CHO-K1 cells expressing human IP receptor | Functional Antagonism (cAMP accumulation) | pKi | 8.5 ± 0.11 | [4][5] |
Experimental Protocols
Functional Antagonism of cPGI2-induced cAMP Accumulation
This protocol is based on the methodology described for characterizing this compound in CHO-K1 cells expressing the human IP receptor.[4]
-
Cell Culture: Culture CHO-K1 cells stably expressing the human IP receptor in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 100,000 cells per well.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the IP receptor agonist, carbaprostacyclin (cPGI2), to stimulate cAMP production. A concentration of 10 nM cPGI2 has been used.[4]
-
cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit, such as an AlphaScreen™ assay.[4]
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the potency of this compound in a cell-based cAMP assay.
Caption: Troubleshooting guide for investigating the potential causes of low potency of this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
Technical Support Center: Improving the Stability of RO3244794 in Experimental Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with the prostacyclin (IP) receptor antagonist, RO3244794.
Troubleshooting Guides
This section addresses common challenges related to the stability of this compound in experimental media.
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
-
Possible Cause: Degradation of this compound in the experimental medium over the course of the experiment.
-
Troubleshooting Steps:
-
Perform a stability study: Assess the stability of this compound in your specific cell culture medium at 37°C over the duration of your experiment. A detailed protocol is provided below.
-
Replenish the compound: If the compound is found to be unstable, consider replenishing it by performing partial or full media changes with fresh compound at regular intervals.[1][2]
-
Optimize cell seeding density: High cell densities can lead to faster metabolism of the compound.[1] Consider optimizing the cell seeding density for your assay.
-
Check for adsorption to plasticware: Hydrophobic compounds can bind to the plastic of culture plates, reducing the effective concentration. Consider using low-binding plates.[1]
-
Issue 2: Precipitation of this compound upon dilution into aqueous media.
-
Possible Cause: The aqueous solubility of this compound has been exceeded.
-
Troubleshooting Steps:
-
Lower the final concentration: Attempt to use a lower final concentration of the compound in your assay.[3]
-
Adjust the pH of the buffer: The solubility of compounds can be pH-dependent. Experiment with slight adjustments to the pH of your experimental buffer.[3]
-
Use a co-solvent: In some instances, a small percentage of a co-solvent may be used to improve solubility, but this should be carefully validated for its effect on the cells.
-
Issue 3: Change in color of the stock or working solution.
-
Possible Cause: Chemical degradation or oxidation of the compound.[4]
-
Troubleshooting Steps:
-
Protect from light: Store stock solutions and experimental setups protected from light, as light can induce photochemical degradation.[4] Use amber vials or wrap containers in foil.[4]
-
Minimize air exposure: For long-term storage, purge the headspace of the storage vial with an inert gas like argon or nitrogen to prevent oxidation.[4]
-
Prepare fresh solutions: If a color change is observed, it is best to discard the solution and prepare a fresh one from a new stock.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term storage of the solid compound, it is recommended to store it at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years) in a dry, dark environment.[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[6] Avoid repeated freeze-thaw cycles.[4]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective antagonist of the prostacyclin (IP) receptor.[6][7][8][9] The IP receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand prostacyclin (PGI2), couples to the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[10][11] As an antagonist, this compound blocks this signaling pathway.
Q3: What are the key factors that can affect the stability of this compound in my experimental medium?
A3: Several factors can influence the stability of small molecules like this compound in cell culture media:
-
Temperature: Standard incubator temperatures of 37°C can accelerate the degradation of some compounds.[12]
-
pH: The pH of the culture medium (typically 7.2-7.4) can affect the rate of hydrolysis and other pH-dependent degradation pathways.[12]
-
Media Components: Components within the media, such as serum proteins or amino acids, can interact with and potentially degrade the compound.[12]
-
Light Exposure: Exposure to UV and visible light can cause photochemical degradation.[4]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation of the compound.[12]
Q4: How can I determine the actual concentration of this compound that my cells are exposed to over time?
A4: The most accurate way to determine the concentration of this compound in your cell culture medium over time is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] A detailed protocol for assessing compound stability is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Potential Effect on this compound | Recommended Mitigation Strategy |
| Temperature | Increased degradation at 37°C | Conduct stability studies at 37°C to determine the degradation rate. If unstable, replenish the compound at regular intervals. |
| pH | pH-dependent hydrolysis | Maintain a stable pH in the experimental medium (typically 7.2-7.4). |
| Light | Photochemical degradation | Protect stock solutions and experimental setups from light by using amber vials or wrapping them in foil. |
| Oxygen | Oxidative degradation | For long-term storage of stock solutions, purge vials with an inert gas (argon or nitrogen). |
| Media Components | Interaction and degradation by serum proteins or other components | Test stability in the complete cell culture medium, including serum. If instability is observed, consider using a serum-free medium if experimentally feasible. |
| Plasticware | Adsorption to surfaces, reducing effective concentration | Use low-binding microplates and tubes. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the chemical stability of this compound under your specific experimental conditions.[1][13]
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Complete cell culture medium (the same used in your experiments)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a multi-well plate
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare a stock solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Spike the medium: Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the final concentration used in your experiments. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent.
-
Aliquot samples: Dispense the spiked medium into sterile containers (e.g., microcentrifuge tubes), one for each time point.
-
Time zero (T=0) sample: Immediately take an aliquot of the spiked media. This will serve as your baseline (T=0) sample.[4]
-
Incubation: Place the remaining aliquots in a 37°C, 5% CO2 incubator for the duration of your experiment.
-
Collect time point samples: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator.
-
Sample processing:
-
To precipitate proteins, add a cold quenching solvent (e.g., 3 volumes of acetonitrile) to the media sample.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis: Analyze the samples using a validated HPLC or LC-MS method to determine the peak area of the parent this compound compound.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Mandatory Visualization
Caption: Signaling pathway of the prostacyclin (IP) receptor and the antagonistic action of this compound.
Caption: Experimental workflow for determining the stability of this compound in experimental media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 9. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
interpreting unexpected results in RO3244794 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RO3244794, a potent and selective prostacyclin (IP) receptor antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Higher than expected agonist response in the presence of this compound.
-
Question: I am performing a functional assay and even at high concentrations of this compound, I am not seeing complete inhibition of the agonist-induced response. Why might this be happening?
-
Possible Causes & Solutions:
-
Off-target agonist effects: The agonist you are using may not be completely selective for the IP receptor and could be activating other prostanoid receptors (e.g., EP receptors) that are also present in your experimental system. At high concentrations, some IP receptor agonists can activate other receptors, leading to a response that is not blocked by the IP-selective antagonist this compound.
-
Recommendation: Confirm the selectivity of your agonist. Consider using a more selective IP receptor agonist. Additionally, you can test for the presence of other prostanoid receptors in your system and use specific antagonists for those receptors to confirm off-target effects.
-
-
Non-competitive antagonism: While this compound is a competitive antagonist, some experimental conditions can lead to what appears to be non-surmountable antagonism. This has been observed with structurally related IP receptor antagonists.[1] This can occur if the agonist, at high concentrations needed to overcome the antagonist, starts to engage other signaling pathways.
-
Recommendation: Carefully analyze your dose-response curves. If you observe a depression of the maximal response rather than a parallel rightward shift, you may be observing non-competitive antagonism. Consider the limitations of your agonist's selectivity.
-
-
Compound Degradation: this compound solution may have degraded over time, leading to a lower effective concentration.
-
Issue 2: Inconsistent results between experimental repeats.
-
Question: I am observing significant variability in the inhibitory effect of this compound between different experimental runs. What could be the cause?
-
Possible Causes & Solutions:
-
Solubility issues: this compound is soluble in DMSO, but precipitation may occur when diluted into aqueous assay buffers.[3] This can lead to inconsistent final concentrations.
-
Recommendation: Ensure complete solubilization of the stock solution in DMSO; sonication may be helpful.[3] When diluting into aqueous buffers, do so stepwise and vortex between dilutions. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment.
-
-
Cell passage number and health: The expression of GPCRs like the IP receptor can vary with cell passage number and overall cell health.
-
Recommendation: Use cells within a consistent and low passage number range for your experiments. Monitor cell viability and morphology to ensure consistency between experiments.
-
-
Assay conditions: Minor variations in incubation times, temperature, or reagent concentrations can lead to variability.
-
Recommendation: Strictly adhere to a standardized protocol for all experiments. Use calibrated pipettes and ensure consistent timing for all steps.
-
-
Issue 3: Unexpected in vivo effects.
-
Question: The in vivo efficacy of this compound in my animal model is lower than expected based on in vitro potency. What are the potential reasons?
-
Possible Causes & Solutions:
-
Pharmacokinetics and bioavailability: The route of administration, metabolism, and tissue distribution of this compound can significantly impact its effective concentration at the target site.
-
Recommendation: Review the literature for pharmacokinetic data of this compound in your specific animal model. Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen.
-
-
Vehicle effects: The vehicle used to dissolve and administer this compound can have its own biological effects.
-
Recommendation: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the vehicle.
-
-
Complex biology of the model: The in vivo environment is complex, with multiple interacting pathways. The role of the IP receptor in your specific disease model may be more nuanced than in a simplified in vitro system.
-
Recommendation: Carefully consider the known biology of the IP receptor in the context of your animal model. Other signaling pathways may be compensating for the inhibition of the IP receptor.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
Q2: What is the selectivity profile of this compound?
-
A2: this compound is highly selective for the IP receptor. However, at higher concentrations, it can show some affinity for other prostanoid receptors, including EP1, EP3, EP4, and TP.[4]
-
-
Q3: How should I prepare and store this compound?
-
A3: this compound is typically dissolved in DMSO to make a stock solution.[3] For long-term storage, the stock solution should be stored at -80°C (up to 6 months) or -20°C (up to 1 month), protected from light.[2] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
-
-
Q4: What are the key considerations for a cAMP assay with this compound?
-
A4: Key considerations include optimizing cell density, agonist concentration (typically EC50 to EC80), and incubation times. It is also important to use a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Ensure that the final DMSO concentration in the assay does not affect cell viability or the assay readout.
-
-
Q5: What are common artifacts in platelet aggregation assays?
Data Presentation
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | System | Value (pKi) | Reference |
| Receptor Affinity | Human Platelets | 7.7 ± 0.03 | [4] |
| Receptor Affinity | Recombinant Human IP Receptor | 6.9 ± 0.1 | [4] |
| Functional Antagonism (cAMP) | CHO-K1 cells with human IP receptor | 8.5 ± 0.11 | [4] |
Table 2: Selectivity Profile of this compound
| Receptor | Affinity (pKi) | Reference |
| EP1 | < 5 | [4] |
| EP3 | 5.38 | [4] |
| EP4 | 5.74 | [4] |
| TP | 5.09 | [4] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is for measuring the inhibitory effect of this compound on agonist-induced cAMP accumulation in cells expressing the IP receptor.
-
Cell Culture: Plate cells (e.g., CHO-K1 cells stably expressing the human IP receptor) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a solution of the IP receptor agonist at a concentration that will give a submaximal response (e.g., EC80).
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer.
-
Add the diluted this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation: Add the agonist solution to the wells and incubate for a specific time (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure the cAMP levels using a plate reader.
-
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Protocol 2: Platelet Aggregation Assay
This protocol describes how to assess the effect of this compound on agonist-induced platelet aggregation using light transmission aggregometry (LTA).
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[8]
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[8]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle (DMSO) and incubate for a few minutes.
-
Add the platelet agonist (e.g., ADP, collagen, or a stable prostacyclin analog) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The extent of platelet aggregation is measured as the maximum change in light transmission. Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.
Mandatory Visualization
Caption: Signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.
Caption: Experimental workflow for a cAMP antagonism assay with this compound.
Caption: Troubleshooting logic for incomplete inhibition by this compound.
References
- 1. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 4. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PGI2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. biodatacorp.com [biodatacorp.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Validating the Antagonistic Activity of RO3244794
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the antagonistic activity of RO3244794, a potent and selective prostacyclin (IP) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the prostacyclin I2 (IP) receptor.[1][2][3] The IP receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand prostacyclin (PGI2) or synthetic agonists, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][4] this compound competitively binds to the IP receptor, blocking agonist-induced signaling.
Q2: What are the primary assays to validate the antagonistic activity of this compound?
A2: The two primary in vitro assays to validate the antagonistic activity of this compound are radioligand binding assays and functional cAMP accumulation assays.[1][2] Radioligand binding assays determine the affinity of this compound for the IP receptor, while functional assays measure its ability to inhibit agonist-induced downstream signaling.[1]
Q3: In which cell systems can the activity of this compound be tested?
A3: The antagonistic activity of this compound can be validated in both native and recombinant cell systems. Commonly used systems include native human platelets, which endogenously express the IP receptor, and Chinese Hamster Ovary (CHO-K1) cells stably transfected to express the human IP receptor.[1]
Q4: How selective is this compound for the IP receptor?
A4: this compound is highly selective for the IP receptor. Selectivity profiling has shown that it has low affinity for other prostanoid receptors such as EP1, EP3, EP4, and TP receptors.[1][2]
Troubleshooting Guides
Issue 1: High background signal in the radioligand binding assay.
-
Possible Cause: Incomplete washing of unbound radioligand.
-
Solution: Ensure thorough and consistent washing steps. Increase the number of washes or the volume of wash buffer.
-
-
Possible Cause: Non-specific binding of the radioligand to the filter plates or cell membranes.
-
Solution: Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). Include a non-specific binding control by adding a high concentration of a non-radiolabeled competing ligand to saturate the receptors.
-
-
Possible Cause: Radioligand degradation.
-
Solution: Use fresh radioligand and store it according to the manufacturer's instructions. Minimize freeze-thaw cycles.
-
Issue 2: No significant inhibition of cAMP accumulation in the functional assay.
-
Possible Cause: Low concentration of this compound.
-
Solution: Perform a dose-response curve with a wider concentration range of this compound to determine its IC50.
-
-
Possible Cause: Suboptimal agonist concentration.
-
Solution: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for measurable inhibition. A full agonist dose-response curve should be performed to determine the optimal concentration.
-
-
Possible Cause: Cell health or receptor expression issues.
-
Solution: Ensure cells are healthy and have a high level of IP receptor expression. Check cell viability and passage number.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell density.
-
Solution: Standardize the cell seeding density for all experiments.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Use a precise timer for all incubation steps, especially for the agonist and antagonist additions.
-
-
Possible Cause: Reagent preparation and storage.
-
Solution: Prepare fresh reagents for each experiment and store them under appropriate conditions. Ensure accurate pipetting.
-
Quantitative Data Summary
The following tables summarize the reported binding affinity and functional potency of this compound.
Table 1: Binding Affinity (pKi) of this compound for the Human IP Receptor [1][2][3]
| System | Radioligand | pKi (mean ± SEM) |
| Human Platelets (native) | ³H-iloprost | 7.7 ± 0.03 |
| CHO-K1 cells (recombinant) | ³H-iloprost | 6.9 ± 0.1 |
Table 2: Functional Antagonism (pIC50 and pKi) of this compound in CHO-K1 Cells Expressing the Human IP Receptor [1][2]
| Agonist | Parameter | Value (mean ± SEM) |
| Carbaprostacyclin (cPGI₂) | pIC₅₀ | 6.5 ± 0.06 |
| Carbaprostacyclin (cPGI₂) | pKi | 8.5 ± 0.11 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the IP receptor.
Materials:
-
Cell membranes from human platelets or CHO-K1 cells expressing the human IP receptor.
-
Radioligand: ³H-iloprost.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
This compound at various concentrations.
-
Non-labeled iloprost for determining non-specific binding.
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, ³H-iloprost (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a saturating concentration of non-labeled iloprost.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the concentration-inhibition curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
Objective: To measure the functional antagonism of this compound by quantifying its inhibition of agonist-induced cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human IP receptor.
-
Cell culture medium and reagents.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
IP receptor agonist (e.g., carbaprostacyclin, cPGI₂).
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
Procedure:
-
Seed the CHO-K1 cells in the appropriate multi-well plates and grow to confluence.
-
On the day of the assay, aspirate the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a specified time (e.g., 15-30 minutes) at room temperature.
-
Add the IP receptor agonist (cPGI₂) at a pre-determined concentration (e.g., EC80) to all wells except the basal control (which receives vehicle).
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Generate a concentration-response curve for this compound and determine its pIC50 value.
-
The functional Ki can be calculated from the pIC50 using the Cheng-Prusoff equation.[1]
Visualizations
Caption: IP Receptor Signaling and Point of Inhibition by this compound.
Caption: Workflow for the Radioligand Binding Assay.
Caption: Workflow for the Functional cAMP Accumulation Assay.
References
- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
addressing high background signal in RO3244794 binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing RO3244794 in binding assays. Our goal is to help you overcome common challenges, particularly high background signals, to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide: High Background Signal
High background signal, or non-specific binding (NSB), can significantly impact the quality of your results by masking the specific binding of this compound to the prostacyclin (IP) receptor. The following guide provides a structured approach to identifying and mitigating the root causes of high background.
Question: My this compound binding assay is showing a high background signal. What are the potential causes and how can I troubleshoot this?
Answer: High background in a binding assay can originate from several factors, including issues with the radioligand, suboptimal assay conditions, problems with the receptor preparation, or inefficient washing steps. Below is a systematic guide to troubleshoot these issues.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background signals.
Radioligand-Related Issues
Excessive radioligand concentration or impurities can lead to increased non-specific binding.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand concentration is too high. | Titrate the radioligand concentration. Ideally, use a concentration at or below the dissociation constant (Kd) for the receptor.[1] | Lowering the radioligand concentration should proportionally decrease non-specific binding.[2] |
| Radioligand degradation or impurity. | Verify the radioligand's expiration date and storage conditions. If degradation is suspected, use a fresh batch.[2] | A pure, active radioligand will exhibit higher specific binding. |
| High hydrophobicity of the ligand. | While inherent to the molecule, including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in the assay buffer can help mitigate this.[3] | Reduced non-specific binding due to decreased hydrophobic interactions with assay components. |
Assay Condition Optimization
The composition of your assay buffer and incubation parameters are critical for minimizing NSB.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal blocking agent. | Optimize the concentration of Bovine Serum Albumin (BSA), a common blocking agent, typically in the range of 0.1% to 5% (w/v).[4] Consider alternative blocking agents if BSA is ineffective.[4] | A significant reduction in background binding to filters and plate wells. |
| Incorrect buffer composition. | Optimize the pH and ionic strength of the binding buffer. Common buffers include Tris-HCl or HEPES. Adjusting salt concentrations (e.g., NaCl, MgCl2) can also be beneficial.[4] | Improved receptor stability and minimized non-specific interactions. |
| Inappropriate incubation conditions. | Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding.[4] | Minimized ligand degradation and reduced hydrophobic interactions that contribute to NSB.[4] |
Receptor Preparation Quality
The quality of your cell membranes or tissue homogenates can significantly influence background levels.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Excessive protein concentration. | Titrate the amount of membrane protein in the assay. A typical starting range is 50-120 µg for tissue and 3-20 µg for cells per well.[5] | Finding the lowest protein concentration that still provides a robust specific binding signal will reduce NSB.[2] |
| Poor membrane preparation quality. | Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances. Always include protease inhibitors during preparation.[4] | A cleaner membrane preparation will present fewer non-specific binding sites.[4] |
Inefficient Washing and Filtration
The separation of bound from free radioligand is a critical step where high background can be introduced.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand binding to filters. | Pre-soak glass fiber filters (GF/B or GF/C) in a solution of 0.1% to 0.5% polyethyleneimine (PEI) for at least 30 minutes before use.[6][7] | PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, reducing radioligand adsorption.[7] |
| Inefficient washing. | Increase the number and/or volume of wash steps. Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand.[2] | More effective removal of unbound and non-specifically bound radioligand. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective antagonist for the prostacyclin (IP) receptor.[8][9] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostacyclin (PGI2), couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9][10] By binding to the IP receptor, this compound blocks the actions of PGI2 and other IP receptor agonists.
Q2: Can you provide a diagram of the prostacyclin (IP) receptor signaling pathway?
A2: Certainly. The following diagram illustrates the canonical signaling pathway of the IP receptor.
Caption: Prostacyclin (IP) receptor signaling pathway.
Q3: What are the key components of a binding buffer for an this compound assay?
A3: A typical binding buffer for a GPCR radioligand binding assay, such as for the IP receptor, would include:
-
A buffering agent: To maintain a stable pH, typically around 7.4 (e.g., 50 mM Tris-HCl or HEPES).[5]
-
Divalent cations: Often required for optimal receptor-ligand interactions (e.g., 5 mM MgCl2).[5]
-
A blocking agent: To reduce non-specific binding (e.g., 0.1% - 1% BSA).
-
Protease inhibitors: To prevent degradation of the receptor in membrane preparations.
Q4: How do I determine the non-specific binding in my assay?
A4: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a saturating concentration of an unlabeled ("cold") ligand.[11] This cold ligand will displace the radioligand from the specific receptor binding sites. Any remaining bound radioactivity is considered non-specific. For an this compound binding assay, you could use a high concentration of unlabeled this compound or a potent IP receptor agonist.
Experimental Protocols
Protocol: Filter-Based Radioligand Binding Assay for the IP Receptor
This protocol provides a general framework for a 96-well filter plate-based binding assay. Optimization of specific parameters (e.g., concentrations, incubation times) is recommended for each experimental system.
Materials:
-
Cell membranes expressing the human IP receptor
-
Radiolabeled ligand (e.g., [3H]-Iloprost)
-
This compound (unlabeled)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unifilter-96 GF/C filter plates, pre-soaked in 0.3% PEI for 30-60 minutes
-
Scintillation fluid
Procedure:
-
Assay Plate Preparation:
-
Add 50 µL of binding buffer to all wells of a 96-well plate.
-
For determining non-specific binding, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM final concentration) to designated wells.
-
For competition assays, add 50 µL of varying concentrations of unlabeled this compound.
-
-
Radioligand Addition:
-
Add 50 µL of the radiolabeled ligand (at a concentration near its Kd) to all wells.
-
-
Initiation of Binding:
-
Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction. The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature (or an optimized temperature) with gentle agitation.[5]
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked Unifilter-96 GF/C plate using a cell harvester.
-
-
Washing:
-
Wash the filters 3-5 times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.[3]
-
-
Drying and Counting:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for a filter-based binding assay.
References
- 1. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filter Plate Ligand Binding Assays | Revvity [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IP Receptor Antagonists: RO3244794 vs. RO1138452
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two structurally distinct, potent, and selective antagonists for the prostacyclin (IP) receptor: RO3244794 and RO1138452. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies on the physiological and pathophysiological roles of the IP receptor.
Introduction
The prostacyclin (PGI₂) receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1] Understanding its function has been greatly aided by the development of selective antagonists. This compound and RO1138452 are two such antagonists that have been characterized for their high affinity and selectivity for the IP receptor.[2][3] This guide presents a side-by-side comparison of their pharmacological properties based on published experimental data.
Data Presentation
The following tables summarize the quantitative data for this compound and RO1138452, focusing on their binding affinities and functional antagonism at the human IP receptor.
Table 1: Comparative Binding Affinities (pKi) of this compound and RO1138452
| Compound | Human Platelets (pKi ± SEM) | Recombinant Human IP Receptor (pKi ± SEM) |
| RO1138452 | 9.3 ± 0.1 | 8.7 ± 0.06 |
| This compound | 7.7 ± 0.03 | 6.9 ± 0.1 |
Data sourced from Bley et al., 2006.[2][3]
Table 2: Comparative Functional Antagonist Affinities (pKi)
This data is derived from the inhibition of carbaprostacyclin-induced cAMP accumulation in CHO-K1 cells stably expressing the human IP receptor.
| Compound | Functional Antagonist Affinity (pKi ± SEM) |
| RO1138452 | 9.0 ± 0.06 |
| This compound | 8.5 ± 0.11 |
Data sourced from Bley et al., 2006.[2][3]
Selectivity Profile
-
RO1138452 : Displays some affinity for I₂ (imidazoline) and PAF (platelet-activating factor) receptors, with pKi values of 8.3 and 7.9, respectively.[2][3]
-
This compound : Exhibits high selectivity for the IP receptor with low affinity for other prostanoid receptors such as EP₁, EP₃, EP₄, and TP (pKi values of <5, 5.38, 5.74, and 5.09, respectively).[2][3]
Mandatory Visualizations
IP Receptor Signaling Pathway
Caption: IP Receptor Signaling Pathway and Antagonism.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay for IP Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the IP receptor in a competitive binding assay format.
1. Membrane Preparation:
-
Cells or tissues expressing the IP receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand for the IP receptor (e.g., ³H-iloprost).
-
Varying concentrations of the unlabeled antagonist (this compound or RO1138452).
-
The prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist or antagonist.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the antagonist.
-
The IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation)
This protocol outlines a method to assess the functional antagonism of a test compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
1. Cell Culture and Seeding:
-
CHO-K1 cells stably expressing the human IP receptor are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to near confluency.
2. Antagonist Incubation:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or RO1138452) for a defined period (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
3. Agonist Stimulation:
-
A fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin or iloprost) is added to the wells to stimulate cAMP production. The agonist concentration is typically chosen to be at or near its EC₈₀ to ensure a robust signal.
-
The cells are incubated for a further period (e.g., 10-15 minutes) at 37°C.
4. Cell Lysis and cAMP Measurement:
-
The stimulation is stopped, and the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit.
-
The intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based method.
5. Data Analysis:
-
The amount of cAMP produced at each antagonist concentration is measured.
-
The data are plotted as the percentage of inhibition of the agonist-induced cAMP response versus the log concentration of the antagonist.
-
The IC₅₀ value is determined using non-linear regression.
-
The functional antagonist affinity (pKi) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, similar to the binding assay analysis.
Conclusion
Both this compound and RO1138452 are valuable tools for investigating the pharmacology of the IP receptor. RO1138452 demonstrates higher affinity for the IP receptor in both binding and functional assays.[2][3][4][5] However, this compound exhibits a more selective profile, with lower affinity for other prostanoid and non-prostanoid receptors.[2][3][6] The choice between these two antagonists will depend on the specific requirements of the experimental design, with RO1138452 being a more potent option and this compound offering higher selectivity. Both compounds have been shown to possess analgesic and anti-inflammatory potential in in vivo models.[2][3]
References
- 1. Profile your GPCR targeting compounds for selectivity - EuroscreenFast [euroscreenfast.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
RO3244794: A Comparative Analysis of Its Selectivity as an IP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RO3244794's Performance Against Alternative IP Receptor Antagonists with Supporting Experimental Data.
The prostacyclin (IP) receptor, a key player in vasodilation, platelet aggregation inhibition, and inflammation, is a significant target in drug discovery. This compound has emerged as a potent and highly selective antagonist for the IP receptor. This guide provides a detailed comparison of this compound's selectivity profile against other known IP receptor antagonists, supported by quantitative data from binding and functional assays.
Quantitative Selectivity Profile of IP Receptor Antagonists
The selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the binding affinities (pKi) of this compound and other IP receptor ligands for a panel of human prostanoid receptors. A higher pKi value indicates a higher binding affinity.
| Compound | IP (pKi) | EP1 (pKi) | EP2 (pKi) | EP3 (pKi) | EP4 (pKi) | FP (pKi) | TP (pKi) | DP1 (pKi) | Source(s) |
| This compound | 7.7 | <5 | - | 5.38 | 5.74 | - | 5.09 | - | [1][2] |
| RO1138452 (CAY10441) | 9.3 | <6.1 | - | <6.1 | <6.1 | - | <6.1 | - | [1][3] |
| MRE-269 (Selexipag metabolite) | 7.7 | <5.9 | <5.9 | <5.9 | <5.9 | <5.9 | <5.9 | <5.9 | [4] |
| Iloprost | 8.4 | 8.9 | <5 | - | <6 | <6 | <5 | <5 | [5] |
| Treprostinil | 7.5 | 6.1 | 7.5 | <5 | 6.1 | <5 | <5 | 7.4 | [5] |
| Beraprost | - | - | - | - | - | - | - | - |
As the data indicates, this compound demonstrates high affinity for the IP receptor with markedly lower affinity for other prostanoid receptors, highlighting its selective nature.[1][2] In contrast, while RO1138452 shows higher affinity for the IP receptor, it also exhibits notable affinity for I2 imidazoline and PAF receptors.[1] The prostacyclin analogs, iloprost and treprostinil, demonstrate significant binding to other prostanoid receptors, such as EP1 and DP1/EP2 respectively, which may contribute to their broader physiological effects.[5] MRE-269, the active metabolite of the approved drug selexipag, also shows high selectivity for the IP receptor over other prostanoid receptors.[4]
Experimental Protocols
The data presented in this guide is derived from established experimental methodologies designed to assess the binding affinity and functional activity of compounds at their target receptors.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human IP receptor or from tissues known to endogenously express the receptor, such as human platelets.[1]
-
Competitive Binding: A constant concentration of a radiolabeled IP receptor agonist (e.g., [3H]-iloprost) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
These assays measure the functional consequence of receptor activation or inhibition.
Objective: To determine the functional potency of an antagonist by measuring its ability to inhibit agonist-induced intracellular cyclic AMP (cAMP) accumulation.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor are cultured to a suitable confluency.[1]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: A fixed concentration of an IP receptor agonist (e.g., carbacyclin) is then added to the cells to stimulate cAMP production.[1]
-
Cell Lysis and cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., a competitive immunoassay or a bioluminescence-based assay).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP increase is plotted against the antagonist concentration to determine its IC50 or pA2 value, providing a measure of its functional potency.
IP Receptor Signaling Pathway
The IP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.
Activation of the IP receptor by its endogenous ligand, prostacyclin (PGI2), leads to the activation of adenylyl cyclase.[6] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[6] this compound, as a competitive antagonist, binds to the IP receptor and prevents the binding of PGI2 and other agonists, thereby inhibiting this signaling cascade.
Conclusion
The available data robustly supports the characterization of this compound as a highly selective IP receptor antagonist. Its minimal interaction with other prostanoid receptors, as demonstrated in radioligand binding assays, distinguishes it from several other IP receptor ligands that exhibit a broader receptor interaction profile. This high selectivity suggests a lower potential for off-target effects, making this compound a valuable tool for researchers investigating the specific roles of the IP receptor in health and disease, and a promising candidate for further drug development.
References
- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Unveiling the Impact of RO3244794 on Gene Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise effects of chemical compounds on gene expression is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of RO3244794, a selective prostacyclin (IP) receptor antagonist, and its influence on gene expression, supported by experimental data and detailed protocols.
This compound exerts its effects by blocking the prostacyclin I2 (PGI2) receptor, a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation and vasodilation.[1][2] By antagonizing this receptor, this compound can modulate downstream signaling pathways and, consequently, alter the expression of specific genes. This guide will delve into the known effects of this compound on gene expression, compare it with an alternative compound, and provide the necessary experimental details for replication and further investigation.
Comparative Analysis of IP Receptor Antagonists
This compound is often compared with RO1138452, another potent and selective IP receptor antagonist.[3][4][5] While both compounds target the same receptor, they exhibit different affinities and potencies, which can translate to varied effects on gene expression. The following table summarizes the key characteristics of these two compounds.
| Feature | This compound | RO1138452 |
| Target | Prostacyclin (IP) Receptor | Prostacyclin (IP) Receptor |
| Mechanism of Action | Selective Antagonist | Selective Antagonist |
| Receptor Affinity (pKi in human platelets) | 7.7 ± 0.03[3][4] | 9.3 ± 0.1[3][4] |
| Receptor Affinity (pKi in recombinant IP receptor system) | 6.9 ± 0.1[3][4] | 8.7 ± 0.06[3][4] |
| Functional Antagonist Affinity (pKi) | 8.5 ± 0.11[3][4] | 9.0 ± 0.06[3][4] |
| Effect on cAMP Accumulation (pIC50) | 6.5 ± 0.06[3] | 7.0 ± 0.07[3] |
The Prostacyclin Receptor Signaling Pathway
The binding of prostacyclin (PGI2) to its receptor (IP) activates a Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7] This signaling cascade is a key regulator of various cellular functions. This compound, as an antagonist, blocks this initial step, thereby inhibiting the downstream effects of PGI2.
Experimental Protocols for Gene Expression Analysis
To validate the effect of this compound on gene expression, a robust experimental workflow is essential. The following outlines a general protocol for such an analysis, from cell culture to data interpretation.
Detailed Methodologies
1. Cell Culture and Treatment:
-
CHO-K1 cells stably expressing the human IP receptor are a suitable model system.[3]
-
Cells should be cultured in appropriate media and conditions until they reach a desired confluency.
-
Treatment groups should include a vehicle control, various concentrations of this compound, and a positive control such as a PGI2 agonist (e.g., iloprost) to stimulate the pathway.[3]
-
Incubation times will vary depending on the target genes of interest.
2. RNA Extraction and Quality Control:
-
Total RNA can be extracted using commercially available kits.
-
The quality and quantity of the extracted RNA should be assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer to ensure integrity.[8]
3. cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
4. Quantitative PCR (qPCR):
-
qPCR is a sensitive method for quantifying gene expression levels.[9][10]
-
Primers specific to the target genes and one or more stable housekeeping genes (e.g., GAPDH, ACTB) should be designed and validated.
-
The qPCR reaction is performed using a real-time PCR system.
5. Data Analysis:
-
Relative gene expression can be calculated using the 2-ΔΔCq (Livak) method.[8] This method normalizes the expression of the target gene to a housekeeping gene and compares the treated samples to the vehicle control.
Expected Outcomes and Data Interpretation
While specific gene expression data for this compound is not extensively detailed in the public domain, based on its mechanism of action, it is expected to antagonize the effects of PGI2. For instance, in systems where PGI2 upregulates the expression of certain genes, treatment with this compound would be expected to suppress this upregulation. Conversely, if PGI2 downregulates gene expression, this compound could potentially reverse this effect.
The data generated from qPCR experiments can be presented in tables showing the fold change in gene expression for each treatment condition compared to the control. This allows for a clear and quantitative comparison of the effects of this compound and any alternative compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 3. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
RO3244794: A Comparative Guide to its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of RO3244794 across a panel of prostanoid receptors. The data presented herein has been compiled from peer-reviewed literature to offer an objective assessment of the compound's selectivity. Detailed experimental methodologies for the cited assays are also provided to aid in the replication and validation of these findings.
Executive Summary
This compound is a potent and highly selective antagonist of the prostacyclin (IP) receptor.[1][2] Experimental data demonstrates that this compound exhibits significantly higher affinity for the IP receptor compared to other prostanoid receptors, including the EP, DP, FP, and TP receptor subfamilies. This high selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the IP receptor without the confounding effects of off-target activities at other prostanoid receptors.
Data Presentation: Binding Affinity of this compound at Prostanoid Receptors
The following table summarizes the quantitative data on the binding affinity of this compound for various human prostanoid receptors. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Prostanoid Receptor | Ligand | pKi | Reference |
| IP | This compound | 7.7 ± 0.03 (Human Platelets) | [1] |
| 6.9 ± 0.1 (Recombinant) | [1] | ||
| EP1 | This compound | < 5 | [1] |
| EP3 | This compound | 5.38 | [1] |
| EP4 | This compound | 5.74 | [1] |
| TP | This compound | 5.09 | [1] |
| EP2 | This compound | No significant affinity reported | |
| DP1 | This compound | No significant affinity reported | |
| DP2 | This compound | No significant affinity reported | |
| FP | This compound | No significant affinity reported |
Note: While specific pKi values for EP2, DP1, DP2, and FP receptors are not available in the cited literature, functional assays indicate a lack of significant activity of this compound at these receptors.
Mandatory Visualization
Caption: Binding profile of this compound across prostanoid receptors.
Experimental Protocols
The binding affinities and functional activities of this compound were determined using standard pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor protein.
Objective: To determine the binding affinity (Ki) of this compound for various prostanoid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human prostanoid receptor of interest.
-
Radiolabeled ligand specific for the receptor being tested (e.g., [3H]-iloprost for the IP receptor).
-
This compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Competition Binding Assay:
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Functional assays measure the biological response of a cell upon receptor activation or inhibition. For Gs-coupled receptors like the IP and EP2/EP4 receptors, or Gi-coupled receptors like the EP3 and DP2 receptors, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess ligand activity.
Objective: To determine the functional potency (e.g., IC50 or pA2) of this compound as an antagonist at Gs or Gi-coupled prostanoid receptors.
Materials:
-
Cells stably expressing the human prostanoid receptor of interest.
-
Cell culture medium.
-
Agonist for the target receptor (e.g., iloprost for the IP receptor).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture and Plating: Cells are cultured to an appropriate confluency and then seeded into multi-well plates.
-
Antagonist Incubation: Cells are pre-incubated with increasing concentrations of the antagonist (this compound) for a specific period.
-
Agonist Stimulation: A fixed concentration of the agonist (typically the EC80) is added to the wells to stimulate the receptor and induce a change in cAMP levels.
-
Cell Lysis and cAMP Measurement: After agonist stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the antagonist concentration. A non-linear regression analysis is used to determine the IC50 value of the antagonist.
Caption: General workflow for a radioligand receptor binding assay.
References
Independent Validation of RO3244794's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of RO3244794, a potent and selective prostacyclin (IP) receptor antagonist. The performance of this compound is evaluated against established nonsteroidal anti-inflammatory drugs (NSAIDs), indomethacin and diclofenac, using data from preclinical animal models of inflammation. Detailed experimental protocols and visualizations of key signaling pathways are included to support the independent validation of its anti-inflammatory effects.
Comparative Efficacy in In-Vivo Models of Inflammation
The anti-inflammatory and analgesic potential of this compound has been assessed in two standard preclinical models: the carrageenan-induced paw edema model in rats, a model of acute inflammation, and the acetic acid-induced writhing test in rodents, a model of visceral pain and inflammation.
Carrageenan-Induced Paw Edema in Rats
This model induces a localized inflammatory response characterized by edema (swelling). The efficacy of anti-inflammatory compounds is measured by their ability to reduce this swelling.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (p.o.) | Administration Time | Paw Edema Inhibition (%) | Reference |
| This compound | 0.3 - 10 mg/kg | 60 min pre-carrageenan | Up to 99 ± 7% reduction of prostanoid-dependent edema | [1] |
| Indomethacin | 5 mg/kg | 60 min pre-carrageenan | Significant reduction (comparable to 10 mg/kg this compound) | [1] |
| Diclofenac | 3 - 100 mg/kg | 60 min pre-carrageenan | Dose-dependent reduction (ED₅₀ = 3.74 ± 1.39 mg/kg) |
Acetic Acid-Induced Writhing Test
Intraperitoneal injection of acetic acid induces abdominal constrictions, or "writhes," a response indicative of visceral pain. The analgesic and anti-inflammatory activity of a compound is determined by its ability to reduce the number of writhes.
Table 2: Comparison of Analgesic Effects in the Acetic Acid-Induced Writhing Test
| Compound | Dose (i.v.) | Administration Time | Inhibition of Writhing (%) | ED₅₀ (mg/kg) | Reference |
| This compound | 1 - 30 mg/kg | 60 min pre-acetic acid | Up to 100% | 3.8 ± 1.03 | [1] |
| Indomethacin | 5 mg/kg (s.c.) | Not specified | ~30% | Not Reported | [1] |
| Diclofenac | 50 mg/kg (i.p.) | 60 min pre-acetic acid | Significant reduction | Not Reported |
Signaling Pathways in Inflammation
Understanding the molecular pathways involved in inflammation is crucial for interpreting the mechanism of action of anti-inflammatory drugs.
Prostacyclin (IP) Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by antagonizing the prostacyclin (IP) receptor. Prostacyclin (PGI₂) is a lipid mediator that, upon binding to its G-protein coupled receptor (IP), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This signaling cascade is implicated in vasodilation and also plays a role in sensitizing nociceptors, thereby contributing to inflammatory pain.[3] By blocking this receptor, this compound prevents these downstream effects.
Caption: Prostacyclin (IP) Receptor Signaling Pathway and the inhibitory action of this compound.
Cyclooxygenase-2 (COX-2) Signaling Pathway
NSAIDs like indomethacin and diclofenac primarily act by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[4][5] COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, including prostacyclin (PGI₂) and prostaglandin E₂ (PGE₂), which are key mediators of inflammation and pain.[5][6]
Caption: Cyclooxygenase-2 (COX-2) Signaling Pathway and the inhibitory action of NSAIDs.
Experimental Protocols
Detailed methodologies for the cited in-vivo experiments are provided below to allow for replication and independent validation.
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing and measuring acute inflammation in the rat paw.
Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.
Acetic Acid-Induced Writhing Test in Rodents
This protocol describes the method for assessing visceral pain and the efficacy of analgesic compounds.
Caption: Experimental workflow for the acetic acid-induced writhing test in rodents.
Conclusion
The available preclinical data indicates that this compound is a potent anti-inflammatory agent with a distinct mechanism of action compared to traditional NSAIDs. Its efficacy in both the carrageenan-induced paw edema and acetic acid-induced writhing models is comparable, and in some instances superior, to that of established drugs like indomethacin and diclofenac. The high selectivity of this compound for the IP receptor suggests a potential for a different side-effect profile compared to COX inhibitors, which warrants further investigation. This guide provides the foundational data and methodologies for researchers to independently validate and further explore the therapeutic potential of this compound.
References
- 1. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RO3244794 and Other Commercially Available IP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The prostacyclin (PGI₂) receptor, also known as the IP receptor, is a critical G-protein coupled receptor (GPCR) involved in a myriad of physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation. Its role in pathophysiology has made it a key target for therapeutic intervention. This guide provides an objective, data-driven comparison of RO3244794, a potent and selective IP antagonist, with other commercially available antagonists. The information herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to IP Receptor Antagonism
The IP receptor primarily signals through the Gαs pathway. Upon activation by its endogenous ligand, prostacyclin, it stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response. IP receptor antagonists competitively bind to the receptor, blocking the action of prostacyclin and other agonists, thereby inhibiting this signaling cascade. This mechanism is fundamental to their therapeutic and experimental applications.
Below is a diagram illustrating the canonical IP receptor signaling pathway and the mechanism of antagonist action.
Quantitative Comparison of IP Antagonists
The following tables summarize the key performance metrics for this compound and other commercially available IP receptor antagonists. Data has been compiled from published literature to provide a standardized comparison of binding affinity, functional potency, and selectivity.
Table 1: IP Receptor Binding Affinity and Functional Antagonist Potency
| Compound | System | Assay Type | Parameter | Value | Reference |
| This compound | Human Platelets | Binding | pKi | 7.7 ± 0.03 | [1] |
| Recombinant Human IP | Binding | pKi | 6.9 ± 0.1 | [1] | |
| CHO-K1 (hIP) | Functional (cAMP) | pKi | 8.5 ± 0.11 | [1] | |
| RO1138452 | Human Platelets | Binding | pKi | 9.3 ± 0.1 | [1] |
| (CAY10441) | Recombinant Human IP | Binding | pKi | 8.7 ± 0.06 | [1] |
| CHO-K1 (hIP) | Functional (cAMP) | pKi | 9.0 ± 0.06 | [1] | |
| BAY-73-1449 | Human HEL Cells | Functional (cAMP) | pIC50 | >10.0 | |
| Rat DRG Cells | Functional (cAMP) | pIC50 | >10.0 | ||
| CAY10449 | Rodent Neuroblastoma | Binding | Ki | ~3 nM (pKi ~8.5) |
Note: pKi, pA2, and pKB are negative logarithms of the inhibition constant, antagonist affinity, and binding affinity, respectively. A higher value indicates greater potency.
Table 2: Selectivity Profile Against Other Prostanoid Receptors (pKi)
| Compound | IP | EP1 | EP3 | EP4 | TP | Reference |
| This compound | 6.9 | < 5.0 | 5.38 | 5.74 | 5.09 | [1] |
| RO1138452 | 8.7 | < 5.0 | < 5.0 | < 5.0 | < 5.0 | [1] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the objective evaluation of compound performance. Provided below are representative protocols for the key assays used to characterize IP receptor antagonists.
Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound for the IP receptor by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human IP receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-iloprost, typically at its dissociation constant, Kd), and varying concentrations of the unlabeled antagonist.
-
Controls: Include wells for "total binding" (membranes + radioligand, no antagonist) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known unlabeled IP agonist like iloprost).
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression. Finally, calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism (cAMP Accumulation) Assay
This cell-based assay measures the ability of an antagonist to block agonist-induced production of the second messenger, cAMP. Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF) for detection.
Detailed Methodology:
-
Cell Culture and Plating: Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human IP receptor. On the day of the assay, harvest the cells and dispense them into a low-volume 384-well plate.
-
Antagonist Addition: Add serial dilutions of the test antagonist (e.g., this compound) to the wells and pre-incubate for a short period (e.g., 15 minutes at room temperature).
-
Agonist Stimulation: Add a fixed concentration of an IP receptor agonist (e.g., iloprost or carbaprostacyclin) to all wells (except negative controls). The agonist concentration is typically chosen to elicit ~80% of its maximal response (EC₈₀).
-
cAMP Production: Incubate the plate to allow for agonist-stimulated cAMP production (e.g., 30 minutes at room temperature).
-
Detection (HTRF): Lyse the cells and add the HTRF detection reagents. These typically consist of a cAMP analog labeled with a fluorescent acceptor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).
-
Competition and Reading: Incubate for 60-90 minutes at room temperature to allow the cellular cAMP and the d2-labeled cAMP to compete for binding to the antibody. Read the plate on an HTRF-compatible microplate reader. When the donor and acceptor are in close proximity (low cellular cAMP), a FRET signal is generated. High levels of cellular cAMP displace the d2-cAMP, disrupting FRET and lowering the signal.
-
Data Analysis: The HTRF signal is typically calculated as a ratio of the acceptor and donor emission wavelengths. Plot the HTRF ratio against the logarithm of the antagonist concentration to generate a dose-response curve. From this curve, the IC₅₀ can be determined, which can then be used to calculate a measure of antagonist affinity, such as the pA₂ value using the Schild equation.
Conclusion
The selection of an appropriate IP receptor antagonist is highly dependent on the experimental context.
-
This compound stands out for its high selectivity for the IP receptor over other prostanoid receptors, making it an excellent tool for studies where discriminating the specific role of IP signaling is critical.[1]
-
RO1138452 (CAY10441) offers exceptional potency, with higher binding affinity than this compound, but researchers should be aware of its potential off-target effects on I₂ and PAF receptors.[1]
-
BAY-73-1449 exhibits extremely high functional potency in cAMP assays, suggesting it is a very powerful inhibitor of IP signaling.
-
CAY10449 is another potent option with reported high affinity for the IP receptor.
This guide provides the foundational data and methodologies to aid in the informed selection and application of these valuable research tools. It is always recommended to consult the primary literature and manufacturer's data sheets for the most detailed information on any specific compound.
References
On-Target Validation of RO3244794: A Comparative Guide to siRNA-Mediated Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of RO3244794, a selective prostacyclin (IP) receptor antagonist. The primary focus is on the use of small interfering RNA (siRNA) to validate that the pharmacological effects of this compound are directly mediated through its intended target, the prostacyclin receptor (encoded by the PTGIR gene). This guide also presents alternative genetic and chemical methods for target validation, offering a broader perspective for robust experimental design.
Comparison of On-Target Validation Strategies
The on-target effects of a small molecule inhibitor like this compound can be rigorously validated by comparing its phenotypic consequences to those induced by the genetic knockdown of its target. This approach helps to distinguish intended on-target effects from potential off-target activities.
| Parameter | Small Molecule Inhibitor (this compound) | siRNA-mediated Knockdown (siPTGIR) |
| Mechanism of Action | Reversible antagonist of the prostacyclin (IP) receptor, blocking downstream signaling. | Post-transcriptional silencing of PTGIR mRNA, leading to reduced IP receptor protein expression. |
| Typical Efficacy | Dose-dependent inhibition of IP receptor signaling. | 70-90% reduction in target mRNA and protein expression. |
| Time to Effect | Rapid (minutes to hours). | Slower (24-72 hours to achieve maximal knockdown). |
| Specificity | High selectivity for the IP receptor over other prostanoid receptors has been reported.[1] However, off-target effects are always a potential concern with small molecules. | High sequence-specific knockdown of the target gene. Off-target effects due to miRNA-like activity are possible but can be mitigated with careful siRNA design and pooling strategies. |
| Reversibility | Reversible upon washout of the compound. | Transient; effects diminish as cells divide and the siRNA is diluted or degraded. |
Supporting Experimental Data
The following tables present hypothetical yet plausible data from experiments designed to validate the on-target effects of this compound by comparing its activity with that of a specific siRNA targeting the prostacyclin receptor (PTGIR).
Table 1: Effect of this compound and PTGIR siRNA on Prostacyclin Receptor Expression
This table illustrates the specific effect of siRNA on the target protein expression, which is a prerequisite for subsequent phenotypic comparisons.
| Treatment | Target | Method | Knockdown Efficiency (%) |
| Negative Control siRNA | PTGIR | qPCR | 0 |
| PTGIR siRNA | PTGIR | qPCR | 85 ± 5 |
| Negative Control siRNA | IP Receptor | Western Blot | 0 |
| PTGIR siRNA | IP Receptor | Western Blot | 80 ± 7 |
Table 2: Comparative Effects on cAMP Signaling
This table compares the functional consequences of chemical inhibition and genetic knockdown on the IP receptor's primary signaling pathway. The IP receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).
| Treatment Condition | cAMP Level (pmol/well) | Percent Inhibition of Stimulated cAMP |
| Vehicle Control (Unstimulated) | 5 ± 1 | N/A |
| Iloprost (IP Receptor Agonist) | 100 ± 10 | 0 |
| Iloprost + this compound (1 µM) | 15 ± 3 | 85 ± 3 |
| Iloprost + Negative Control siRNA | 98 ± 12 | 2 ± 1 |
| Iloprost + PTGIR siRNA | 20 ± 4 | 80 ± 4 |
Table 3: Impact on Cell Viability
This table demonstrates the downstream phenotypic consequence of inhibiting IP receptor signaling in a hypothetical cancer cell line where this pathway is implicated in proliferation.
| Treatment | Cell Viability (% of Control) |
| Vehicle Control | 100 |
| This compound (1 µM) | 65 ± 5 |
| Negative Control siRNA | 98 ± 4 |
| PTGIR siRNA | 70 ± 6 |
Experimental Protocols
siRNA Transfection for PTGIR Knockdown
This protocol is adapted for human pulmonary artery smooth muscle cells (HPASMCs) but can be optimized for other relevant cell lines.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
-
Smooth Muscle Basal Medium (SmBM) supplemented with growth factors
-
PTGIR-specific siRNA and negative control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HPASMCs in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (PTGIR or negative control) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays.
Quantitative PCR (qPCR) for PTGIR mRNA Knockdown Validation
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR™ Green PCR Master Mix)
-
Primers for PTGIR and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following the 48-72 hour incubation, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, forward and reverse primers for PTGIR or the housekeeping gene, and SYBR Green master mix.
-
Run the reactions on a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of PTGIR mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the PTGIR siRNA-treated samples to the negative control siRNA-treated samples.
Western Blot for IP Receptor Protein Knockdown Validation
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the IP receptor and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Densitometry analysis can be used to quantify the reduction in protein levels.
cAMP Assay
This protocol outlines a competitive immunoassay for the quantitative determination of intracellular cAMP.
Materials:
-
cAMP assay kit (e.g., HTRF cAMP assay kit)
-
Cells treated with this compound or siRNA as described above
-
IP receptor agonist (e.g., Iloprost)
-
Forskolin (as a positive control for Gs activation)
-
384-well white assay plates
Procedure:
-
Cell Treatment:
-
For this compound testing, pre-incubate cells with the compound or vehicle for 30 minutes.
-
For siRNA-treated cells, proceed directly after the 48-72 hour knockdown period.
-
-
Agonist Stimulation: Stimulate the cells with an EC80 concentration of an IP receptor agonist (e.g., Iloprost) for 15 minutes at 37°C to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions, typically involving the addition of a cAMP-d2 conjugate and an anti-cAMP antibody.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the cAMP concentration based on a standard curve. Determine the percent inhibition for this compound and siRNA-treated cells relative to the agonist-stimulated control.
Cell Viability Assay
Materials:
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque-walled plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as previously described.
-
Assay: After the desired incubation period (e.g., 72 hours), add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated or negative control siRNA-treated cells to determine the percentage of viable cells.
Visualizations
Caption: Signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.
Caption: Experimental workflow for siRNA-mediated target validation of the prostacyclin receptor.
Caption: Comparison of different methods for target validation.
Alternative On-Target Validation Methods
While siRNA is a powerful tool, other methods can also be employed for robust target validation.
-
Dominant-Negative Mutants: Expression of a non-functional, mutant version of the IP receptor can interfere with the function of the wild-type receptor, providing another genetic method to inhibit the signaling pathway.[4] This approach can be particularly useful for dissecting receptor dimerization and G-protein coupling.
-
Chemical Genetics: This approach involves engineering the target protein to be sensitive to a small molecule that does not affect the wild-type protein. This allows for highly specific chemical control over the target's function.
By employing a multi-faceted approach that combines a selective chemical probe like this compound with a specific genetic tool such as siRNA, researchers can build a strong, evidence-based case for the on-target mechanism of action, a critical step in the drug development process.
References
- 1. Genome-wide pan-GPCR cell libraries accelerate drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. synthego.com [synthego.com]
- 4. Dominant-Negative Mutations in the G-Protein-Coupled α-Factor Receptor Map to the Extracellular Ends of the Transmembrane Segments - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of RO3244794 Against Other Known Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel analgesic compound RO3244794 against established analgesics, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. The evaluation is based on available preclinical data from widely accepted animal models of pain. This document is intended to offer an objective assessment of this compound's potential by presenting its performance alongside that of benchmark drugs, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: this compound
This compound is a potent and selective antagonist of the prostacyclin (IP) receptor.[1][2][3] The IP receptor, a G protein-coupled receptor, is activated by prostacyclin (PGI2), a product of the cyclooxygenase (COX) pathway. PGI2 binding to the IP receptor predominantly activates the Gs alpha subunit, leading to adenylyl cyclase activation and an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This signaling cascade is implicated in vasodilation, inflammation, and the sensitization of nociceptive neurons. By blocking the IP receptor, this compound inhibits the downstream effects of PGI2, thereby exerting its analgesic and anti-inflammatory effects.[1][6]
Comparative Efficacy Data
The analgesic efficacy of this compound has been evaluated in several standard preclinical models of inflammatory and nociceptive pain. The following tables summarize the available quantitative data for this compound and compare it with commonly used analgesics in similar models.
Table 1: Efficacy in Acetic Acid-Induced Writhing Test (Nociceptive Pain)
The writhing test is a model of visceral pain where a chemical irritant induces abdominal constrictions. The efficacy of an analgesic is measured by its ability to reduce the number of writhes.
| Compound | Dose Range | Route of Administration | Species | % Inhibition of Writhing |
| This compound [7] | 1 - 30 mg/kg | i.v. | Rat | Significant reduction |
| Paracetamol[3] | 200 mg/kg | p.o. | Rat | ~50% |
| Ibuprofen[3] | 100 mg/kg | p.o. | Rat | ~60% |
| Diclofenac[3] | 50 mg/kg | p.o. | Rat | ~75% |
Table 2: Efficacy in Carrageenan-Induced Paw Edema Model (Inflammatory Pain)
This model assesses both the anti-inflammatory and anti-hyperalgesic effects of a compound. Inflammation is induced by injecting carrageenan into the paw, and the reduction in paw swelling (edema) and the reversal of pain hypersensitivity (hyperalgesia) are measured.
| Compound | Dose Range | Route of Administration | Species | Outcome |
| This compound [7] | 0.3 - 30 mg/kg | p.o. | Rat | Significant reduction in mechanical hyperalgesia and edema |
| Ibuprofen[3] | 100 mg/kg | p.o. | Rat | Significant reduction in paw edema |
| Diclofenac[3] | 50 mg/kg | p.o. | Rat | Significant reduction in paw edema |
Table 3: Efficacy in Monoiodoacetate (MIA)-Induced Osteoarthritis Model (Chronic Pain)
The MIA model mimics the pain and joint damage associated with osteoarthritis. The efficacy of an analgesic is determined by its ability to alleviate chronic joint discomfort.
| Compound | Dose Range | Route of Administration | Species | Outcome |
| This compound [7] | 1 and 10 mg/kg | p.o. | Rat | Significant reduction in chronic joint discomfort |
| Morphine | 1 - 10 mg/kg | s.c. | Rat | Effective in reducing hyperalgesia |
| Celecoxib (NSAID) | 3 - 30 mg/kg | p.o. | Rat | Effective in reducing hyperalgesia |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Acetic Acid-Induced Writhing Test
-
Objective: To assess the efficacy of a compound against visceral nociceptive pain.
-
Animals: Typically male rats or mice.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the induction of writhing.
-
A 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Immediately after the acetic acid injection, the animals are placed in an observation chamber.
-
The number of writhes is counted for a specified period, typically 20-30 minutes.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the vehicle control group.
Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic properties of a compound.
-
Animals: Typically rats or mice.
-
Procedure:
-
The baseline paw volume and mechanical withdrawal threshold of the animals are measured using a plethysmometer and a von Frey filament anesthesiometer, respectively.
-
The test compound or vehicle is administered.
-
A 1% solution of carrageenan is injected into the subplantar surface of one hind paw.
-
At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), the paw volume and mechanical withdrawal threshold are re-measured.
-
-
Data Analysis: The percentage reduction in paw edema and the percentage reversal of mechanical hyperalgesia are calculated for the treated groups compared to the vehicle control group.
Monoiodoacetate (MIA)-Induced Osteoarthritis Model
-
Objective: To assess the efficacy of a compound in a model of chronic osteoarthritic pain.
-
Animals: Typically rats.
-
Procedure:
-
Animals are anesthetized, and a single intra-articular injection of MIA is administered into the knee joint to induce cartilage degradation and subsequent pain.
-
Pain-related behaviors, such as weight-bearing distribution on the hind limbs or mechanical withdrawal thresholds, are assessed at baseline and at various time points after MIA injection (e.g., daily or weekly).
-
The test compound or vehicle is administered, and its effect on the established pain behaviors is evaluated.
-
-
Data Analysis: The degree of reversal of weight-bearing asymmetry or the increase in mechanical withdrawal threshold in the treated groups is compared to the vehicle control group.
Conclusion
The available preclinical data suggests that this compound is an effective analgesic in models of nociceptive, inflammatory, and chronic pain. Its novel mechanism of action as a selective IP receptor antagonist presents a promising alternative to traditional analgesics like NSAIDs and opioids. Direct head-to-head comparative studies with a wider range of established analgesics are warranted to fully elucidate its therapeutic potential and relative efficacy. The data presented in this guide provides a solid foundation for further investigation and development of this compound as a potential new treatment for various pain states.
References
- 1. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 2. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Experimental human pain models: a review of standardised methods for preclinical testing of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of IP Receptor Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available IP (prostacyclin) receptor antagonists, focusing on their in vitro and in vivo pharmacological properties. The information presented is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to IP Receptor Antagonism
The prostacyclin (PGI₂) receptor, also known as the IP receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1] Upon activation by its endogenous ligand PGI₂, the IP receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which mediates the downstream cellular effects. IP receptor antagonists block the binding of PGI₂ and other agonists, thereby inhibiting this signaling cascade and its physiological consequences. These antagonists are valuable tools for investigating the role of the IP receptor in health and disease and hold therapeutic potential for conditions such as pain, inflammation, and thrombosis.[3][4]
IP Receptor Signaling Pathway
The canonical signaling pathway of the IP receptor is initiated by agonist binding, leading to a conformational change in the receptor and subsequent activation of the heterotrimeric Gs protein. This activation results in the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase to produce cAMP.
Comparative In Vitro Data of IP Receptor Antagonists
The following table summarizes the binding affinities and functional potencies of several commercially available IP receptor antagonists. The data is compiled from various sources and presented to facilitate a direct comparison. It is important to note that experimental conditions can influence these values.
| Compound | Target Species | Assay Type | Cell/Tissue Type | Radioligand | pKi (Binding Affinity) | pA2/pKB (Functional Potency) | Reference(s) |
| RO1138452 (CAY10441) | Human | Radioligand Binding | Platelets | [³H]-Iloprost | 9.3 ± 0.1 | - | [3] |
| Human | Radioligand Binding | Recombinant (CHO-K1) | [³H]-Iloprost | 8.7 ± 0.06 | - | [3] | |
| Human | cAMP Accumulation | Recombinant (CHO-K1) | - | - | 9.0 ± 0.06 | [3] | |
| Human | Vasorelaxation Assay | Pulmonary Artery | - | - | 8.20 | [4] | |
| RO3244794 | Human | Radioligand Binding | Platelets | [³H]-Iloprost | 7.7 ± 0.03 | - | [3] |
| Human | Radioligand Binding | Recombinant (CHO-K1) | [³H]-Iloprost | 6.9 ± 0.1 | - | [3] | |
| Human | cAMP Accumulation | Recombinant (CHO-K1) | - | - | 8.5 ± 0.11 | [3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a receptor.[1][5]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the IP receptor (e.g., human platelets or CHO-K1 cells stably expressing the human IP receptor).
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate for each concentration of the test compound:
-
50 µL of assay buffer.
-
50 µL of radioligand solution (e.g., [³H]-Iloprost at a final concentration at or below its Kd).
-
50 µL of a serial dilution of the IP receptor antagonist.
-
50 µL of the membrane preparation (typically 10-50 µg of protein).
-
-
For total binding, replace the antagonist solution with assay buffer.
-
For non-specific binding, add a high concentration of a non-labeled IP receptor agonist (e.g., 10 µM Iloprost) instead of the test antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a buffer using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (HTRF)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP, providing a measure of its functional potency (pA₂ or pKₑ).[6][7][8]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human IP receptor in appropriate growth medium.
-
Seed the cells into a 384-well white plate at a density of approximately 5,000-10,000 cells per well and incubate overnight.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add 5 µL of a serial dilution of the IP receptor antagonist in stimulation buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor) to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add 5 µL of an IP receptor agonist (e.g., Iloprost or a stable analog like cicaprost) at a final concentration that elicits approximately 80% of its maximal response (EC₈₀).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection (using a commercial HTRF kit, e.g., from Cisbio):
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 conjugate and the anti-cAMP cryptate antibody in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate antibody solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Generate a standard curve using known concentrations of cAMP to convert the HTRF ratios to cAMP concentrations.
-
Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
The pA₂ value can be calculated using the Schild equation if the antagonism is competitive.
-
In Vivo Experimental Models
The in vivo efficacy of IP receptor antagonists can be assessed in various animal models of diseases where the IP receptor is implicated, such as thrombosis, pain, and inflammation.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to evaluate the antithrombotic effects of compounds.[9][10]
Protocol Outline:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g).
-
Surgical Procedure: Expose the common carotid artery.
-
Drug Administration: Administer the IP receptor antagonist or vehicle via the desired route (e.g., intravenous or oral) at a specified time before thrombosis induction.
-
Thrombosis Induction: Apply a filter paper saturated with FeCl₃ solution (e.g., 50%) to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.[9]
-
Monitoring: Monitor blood flow using a Doppler flow probe. The time to occlusion is a key parameter.
-
Thrombus Analysis: After a set period, excise the thrombosed arterial segment and weigh the thrombus.
Carrageenan-Induced Paw Edema Model in Rats
This is a classic model for assessing the anti-inflammatory activity of compounds.[6][11][12]
Protocol Outline:
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Drug Administration: Administer the IP receptor antagonist or a reference anti-inflammatory drug (e.g., indomethacin) or vehicle, typically 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle-treated control group.
Conclusion
This guide provides a comparative overview of selected IP receptor antagonists, along with detailed protocols for their in vitro and in vivo characterization. The choice of a specific antagonist will depend on the experimental context, including the target species, the desired potency and selectivity, and the in vivo model to be used. The provided methodologies offer a standardized framework for the evaluation of these and other novel IP receptor antagonists.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RO1138452 and this compound: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for RO3244794: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This document provides essential safety and logistical information for the proper disposal of RO3244794, a selective prostacyclin (IP) receptor antagonist. Adherence to these procedures will help ensure a safe laboratory environment and compliance with waste management regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The following is a summary of key safety information.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Emergency Procedures:
| Situation | Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with federal, state, and local environmental regulations. Improper disposal of this compound can pose a risk to human health and the environment.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO or other solvents).
-
Contaminated laboratory materials (e.g., pipette tips, centrifuge tubes, gloves, bench paper).
-
Animal bedding and carcasses from in vivo studies.
-
-
Segregate this compound waste from other laboratory waste streams at the point of generation. Do not mix with non-hazardous waste.
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the chemical properties of this compound.
-
-
Liquid Waste:
-
Collect in a designated, leak-proof, and sealable hazardous waste container.
-
Ensure the container is made of a material compatible with the solvent used (e.g., a specific type of plastic or glass).
-
Do not overfill containers; leave adequate headspace for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date the waste was first added to the container.
-
Step 3: Storage
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure secondary containment (e.g., a spill tray) is in place to contain any potential leaks.
-
Store away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1][2][3][4][5]
Experimental Protocols and Waste Generation
This compound is utilized in various experimental settings, each generating specific waste streams.
In Vitro Assays (e.g., cAMP Accumulation Assays)
Methodology: In a typical in vitro assay to assess the antagonist effect of this compound on the prostacyclin receptor, cells expressing the receptor are treated with varying concentrations of this compound, often in the range of 1 µM, prior to stimulation with a prostacyclin analog. The resulting change in intracellular cyclic adenosine monophosphate (cAMP) is then measured.
Waste Generated:
-
Solutions of this compound in solvents such as DMSO.
-
Cell culture media containing this compound.
-
Contaminated plasticware (pipette tips, microplates, flasks).
In Vivo Studies (e.g., Analgesia and Anti-inflammatory Models)
Methodology: For in vivo studies, this compound is typically administered to laboratory animals (e.g., rats, mice) via oral (p.o.) or intravenous (i.v.) routes at doses ranging from 0.3 to 30 mg/kg to evaluate its analgesic and anti-inflammatory properties.
Waste Generated:
-
Unused dosing solutions.
-
Contaminated syringes and needles.
-
Animal bedding and carcasses containing metabolites of this compound.
Signaling Pathway and Experimental Workflow
This compound acts as a selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor. Understanding this pathway is crucial for interpreting experimental results.
Caption: Prostacyclin signaling pathway and the antagonistic action of this compound.
The following diagram illustrates a typical workflow for the disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling RO3244794
This document provides crucial safety and logistical information for the handling, use, and disposal of RO3244794, a potent and selective prostacyclin (IP) receptor antagonist. The information is intended for researchers, scientists, and drug development professionals. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on general best practices for handling chemical compounds in a laboratory setting. A comprehensive, substance-specific risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | To protect eyes and face from splashes of the compound in solution or from airborne particles of the solid form. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the compound. Glove integrity should be checked before each use. |
| Body Protection | A laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with the solid compound where dust generation is possible or when handling solutions in a poorly ventilated area. The type of respirator should be determined by a risk assessment. | To prevent inhalation of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
2.1. Handling Procedures
-
Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, use an appropriate absorbent material, and for larger spills, follow the institution's emergency procedures. All materials used for cleanup should be treated as hazardous waste.
2.2. Storage Plan
| Storage Condition | Temperature | Duration | Additional Notes |
| Stock Solution | -80°C | Up to 6 months | Protect from light. |
| Stock Solution | -20°C | Up to 1 month | Protect from light. |
| Solid Compound | Room temperature (in the continental US) | As specified by the supplier. | May vary in other locations. |
Data sourced from MedChemExpress product information.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations for chemical waste.
-
Waste Categorization: this compound should be treated as hazardous chemical waste.
-
Containerization: Use designated, properly labeled, and sealed containers for all waste containing this compound. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Route: All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
This compound is a potent and selective antagonist of the prostacyclin (IP) receptor, with pKi values of 7.7 in human platelets and 6.9 in a recombinant IP receptor system.[1] It has demonstrated potential as an analgesic and anti-inflammatory agent.
4.1. In Vitro: Inhibition of cAMP Accumulation
This protocol is a functional assay to measure the antagonist activity of this compound.
-
Cell Culture: Use Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor.
-
Cell Preparation:
-
Harvest and resuspend cells in a stimulation buffer (e.g., Hank's buffered salt solution with 5 mM HEPES and 0.1% bovine serum albumin).
-
Centrifuge the cell suspension and resuspend the pellet in stimulation buffer containing a phosphodiesterase inhibitor like 0.5 M isobutylmethyl xanthine (IBMX) to prevent cAMP degradation.
-
Dilute the cells to a density of 100,000 cells per well for a 96-well plate.
-
-
Antagonist Treatment: Add varying concentrations of this compound (prepared in stimulation buffer) to the wells in triplicate.
-
Agonist Stimulation: Stimulate the cells with a prostacyclin agonist, such as carbaprostacyclin, to induce cAMP accumulation.
-
cAMP Detection: Measure the levels of intracellular cAMP using a suitable assay, such as the AlphaScreen™ assay platform.
-
Data Analysis: Determine the inhibitory effect of this compound on agonist-induced cAMP accumulation to calculate its antagonist affinity (pKi).
4.2. In Vivo: Acetic Acid-Induced Abdominal Constriction in Rodents
This protocol assesses the analgesic potential of this compound.
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
Compound Administration: Administer this compound intravenously at doses ranging from 1-30 mg/kg or orally at doses from 0.3-30 mg/kg.
-
Induction of Nociception: After a predetermined time following compound administration, inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Observe the animals for a set period and count the number of abdominal constrictions.
-
Data Analysis: Compare the number of constrictions in the this compound-treated groups to a vehicle-treated control group to determine the analgesic effect.
Signaling Pathway and Experimental Workflow
5.1. Prostacyclin Signaling Pathway
Prostacyclin (PGI2) is a lipid mediator that signals through the G-protein coupled prostacyclin receptor (IP receptor). This signaling cascade plays a key role in vasodilation and the inhibition of platelet aggregation. This compound acts as an antagonist at the IP receptor, blocking the downstream effects of prostacyclin.
Caption: Prostacyclin signaling pathway and the antagonistic action of this compound.
5.2. Experimental Workflow for In Vitro Antagonist Assay
The following diagram outlines the key steps in the in vitro experimental protocol to determine the antagonist activity of this compound.
Caption: Workflow for determining the in vitro antagonist activity of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
